11-Deoxymogroside IIIE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H82O18 |
|---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3 |
InChI Key |
VBXCGAFICHYWFL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-Deoxymogroside IIIE: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which is renowned for its intense sweetness and potential pharmacological activities, this compound is a compound of increasing interest for research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, purification, and analysis are presented, alongside insights into its potential mechanism of action through the modulation of key signaling pathways. While specific quantitative data for this compound is limited, this guide leverages data from the closely related and well-studied Mogroside IIIE to provide a robust predictive framework.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid glycoside characterized by a cucurbitane skeleton. Its structure is distinguished from the more abundant mogrosides by the absence of a hydroxyl group at the C-11 position of the aglycone, mogrol.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₁₈ | [1] |
| Molecular Weight | 947.2 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, and water; sparingly soluble in non-polar organic solvents (predicted) | |
| Purity | Typically ≥95% when isolated for research | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Salient Features |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) corresponding to the triterpenoid core's methyl, methylene, and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a signal corresponding to a proton on a hydroxyl-bearing carbon at the C-11 position, which would be present in Mogroside IIIE.[2] |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - The chemical shift for the C-11 carbon will be significantly different from that of Mogroside IIIE due to the lack of a hydroxyl group.[2] |
| Mass Spectrometry (MS) | - The ESI-MS in negative ion mode would show a prominent [M-H]⁻ ion. - Fragmentation would likely involve the sequential loss of glucose units (162 Da) from the glycosidic chains.[2] |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups on the sugar moieties and the triterpenoid core. - C-H stretching vibrations just below 3000 cm⁻¹. - C-O stretching vibrations in the 1000-1200 cm⁻¹ region.[2] |
Experimental Protocols
Isolation and Purification from Siraitia grosvenorii
The following protocol describes a general workflow for the isolation and purification of this compound from the dried fruit of S. grosvenorii.
dot
References
The Natural Provenance of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside of growing interest for its potential pharmacological applications. This document details the primary plant source, quantitative data on its occurrence, comprehensive experimental protocols for its isolation and analysis, and insights into its biosynthetic pathway and biological activities.
Primary Natural Source
The exclusive identified natural source of this compound is the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This perennial vine, native to Southern China, is renowned for its intensely sweet taste, which is attributed to a group of triterpenoid glycosides called mogrosides.[1] While Mogroside V is the most abundant and well-known of these compounds, a variety of other mogrosides, including this compound, are present in the fruit.[1][3]
Quantitative Analysis of this compound in Siraitia grosvenorii**
The concentration of mogrosides, including the specific form this compound, varies among different cultivars of Siraitia grosvenorii and changes throughout the maturation of the fruit. The following table summarizes the content of Mogroside IIIE (of which this compound is a specific form) in various cultivars at different stages of development. The data is derived from studies utilizing High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS) for quantification.[2]
Table 1: Content of Mogroside IIIE in Different Cultivars of Siraitia grosvenorii [2]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
| Qingpi x Hongmao | Guangxi | 75 | 0.41 |
| Qingpi x Hongmao | Guangxi | 90 | 0.32 |
| Donggua | Hunan | 15 | 0.42 |
| Donggua | Hunan | 30 | 0.78 |
| Donggua | Hunan | 45 | 1.15 |
| Donggua | Hunan | 60 | 0.69 |
| Donggua | Hunan | 75 | 0.34 |
| Donggua | Hunan | 90 | 0.27 |
Experimental Protocols
Extraction and Purification of this compound from Siraitia grosvenorii Fruit
This protocol outlines a general procedure for the extraction and purification of this compound.[1][4]
1. Material Preparation:
-
Dry the fresh fruit of Siraitia grosvenorii to a constant weight.
-
Grind the dried fruit into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[5]
2. Extraction:
-
Macerate the powdered fruit material with 70% aqueous ethanol (B145695) (e.g., a solid-to-liquid ratio of 1:10 w/v) at room temperature for 24 hours.[1]
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction.[1]
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.[1]
3. Purification by Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Pass the aqueous solution through a macroporous resin column (e.g., HZ 806).[4]
-
Wash the column with deionized water to remove impurities.[4]
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1]
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Pool the fractions containing this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside fraction.[1]
4. Semi-Preparative HPLC:
-
Further purify the enriched fraction using semi-preparative HPLC with a C18 column.[4]
-
A typical mobile phase would be a gradient of acetonitrile (B52724) in water.[4]
-
Collect the fractions corresponding to the peak of this compound.
-
Confirm the identity and purity of the collected fractions using analytical HPLC and Mass Spectrometry (MS).[1]
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a pure, dry powder.[1]
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general method for the quantitative analysis of this compound in Siraitia grosvenorii extracts.[2]
1. Sample Preparation:
-
Accurately weigh a specific amount of the powdered fruit sample (e.g., 0.1 g).
-
Perform ultrasonic-assisted extraction with a solvent mixture, such as 70% methanol (B129727) in water, for 30 minutes.[2]
-
Repeat the extraction multiple times for complete recovery.
-
Filter the resulting extract through a 0.22 µm membrane filter.
-
Dilute the filtered extract to an appropriate concentration for analysis.
2. HPLC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 5-10 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Negative ionization mode is typically used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[2]
Biosynthesis of this compound
The biosynthesis of mogrosides, including this compound, begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. This is followed by a series of oxidation reactions catalyzed by cytochrome P450 enzymes to produce the aglycone, mogrol. The final step involves the sequential addition of glucose moieties from UDP-glucose, a process catalyzed by UDP-glycosyltransferases (UGTs). The specific UGTs involved determine the final structure of the mogroside.
Biological Activity: Activation of the AMPK/SIRT1 Signaling Pathway
Mogroside IIIE has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[6] This pathway is a critical regulator of cellular energy homeostasis and is implicated in various metabolic processes. Activation of this pathway by compounds like Mogroside IIIE can lead to beneficial downstream effects, including the reduction of inflammation and oxidative stress.[6] Given the structural similarity, it is highly probable that this compound exerts similar biological effects through this pathway.
In Vitro AMPK Activation Assay Protocol
This protocol provides a general framework for assessing the activation of AMPK by a test compound like this compound using a recombinant enzyme and a fluorescence-based assay.
1. Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms).
-
AMPK substrate peptide (e.g., SAMStide: HMRSAMSGLHLVKRR).
-
ATP (Adenosine 5'-triphosphate).
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., AMP or a known AMPK activator).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar fluorescence-based ADP detection system.
-
384-well microplates.
2. Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant AMPK enzyme, and the substrate peptide in a 384-well plate.
-
Add the test compound (this compound) at various concentrations. Include wells for a negative control (vehicle only) and a positive control.
-
Initiate the kinase reaction by adding ATP to a final concentration of, for example, 25 µM.
-
Incubate the plate at room temperature for a defined period (e.g., 40-60 minutes).
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the specific activity of AMPK in the presence of different concentrations of the test compound and determine the EC₅₀ value for AMPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Development of New Multi-Glycosylation Routes to Facilitate the Biosynthesis of Sweetener Mogrosides from Bitter Immature Siraitia Grosvenorii Using Engineered Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 4. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of 11-Deoxymogroside IIIE in Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of 11-Deoxymogroside IIIE, a significant minor cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While the biosynthesis of the major sweet mogroside, Mogroside V, has been extensively studied, this document focuses on the specific enzymatic steps leading to the formation of its 11-deoxy analogue, this compound. This guide provides a comprehensive overview of the involved enzymes, quantitative data on metabolite accumulation, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biochemical processes.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general isoprenoid pathway, diverging at the point of triterpenoid backbone modification. The pathway involves a series of enzymatic reactions catalyzed by squalene (B77637) epoxidases, triterpenoid synthases, cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs). A key distinguishing feature of the 11-deoxymogroside pathway is the circumvention of hydroxylation at the C-11 position of the cucurbitadienol (B1255190) backbone.
The proposed biosynthetic pathway is as follows:
-
From 2,3-Oxidosqualene (B107256) to Cucurbitadienol: The pathway initiates with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids and sterols, into the tetracyclic triterpenoid skeleton, cucurbitadienol. This reaction is catalyzed by the enzyme cucurbitadienol synthase (CS) .[1][2]
-
Hydroxylation of the Cucurbitadienol Backbone: Following the formation of cucurbitadienol, the backbone undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) . For the synthesis of 11-deoxymogrosides, it is hypothesized that specific CYP450s, other than the identified cucurbitadienol 11-hydroxylase (CYP87D18), are responsible for hydroxylations at the C-3, C-24, and C-25 positions, yielding 11-deoxymogrol .[3][4][5] The absence of C-11 hydroxylation is the critical step that differentiates this pathway from that of the major mogrosides.
-
Glycosylation of 11-Deoxymogrol: The final steps in the biosynthesis of this compound involve the sequential addition of glucose moieties to the 11-deoxymogrol aglycone. This process is catalyzed by a series of UDP-glucosyltransferases (UGTs) . While the specific UGTs responsible for the glycosylation of 11-deoxymogrol to this compound have not been definitively characterized, candidates can be inferred from the known UGTs in the general mogroside pathway, such as members of the UGT73, UGT85, and UGT94 families.[1][6] The formation of Mogroside IIIE involves the addition of three glucose molecules.
Key Enzymes in the Pathway
-
Squalene Epoxidase (SQE): Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.[2][3]
-
Cucurbitadienol Synthase (CS): A triterpenoid synthase that catalyzes the cyclization of 2,3-oxidosqualene to cucurbitadienol.[1]
-
Cytochrome P450 Monooxygenases (CYP450s): A large family of enzymes responsible for the hydroxylation of the cucurbitadienol backbone. For 11-deoxymogrosides, specific CYPs that do not hydroxylate the C-11 position are involved.[4][7]
-
UDP-Glucosyltransferases (UGTs): A diverse group of enzymes that transfer a glucose moiety from UDP-glucose to the mogrol (B2503665) aglycone and its glycosylated intermediates.[1][6]
Quantitative Data
The accumulation of this compound, as a specific form of Mogroside IIIE, has been quantified in various cultivars of Siraitia grosvenorii. The following table summarizes the content of Mogroside IIIE at different stages of fruit maturity.
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
Data extracted from Yang et al. (2019) as presented in a BenchChem technical document.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification and Cloning of Pathway Genes
Protocol: RNA-Seq and Digital Gene Expression (DGE) Analysis
-
RNA Extraction: Total RNA is extracted from S. grosvenorii fruit at different developmental stages using a suitable RNA extraction kit.
-
cDNA Library Construction and Sequencing: A cDNA library is generated from the pooled RNA and sequenced using an Illumina/Solexa platform.
-
De Novo Assembly and Annotation: The high-quality reads are assembled into unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative enzymes involved in triterpenoid biosynthesis.[7]
-
DGE Analysis: DGE libraries are constructed for each fruit developmental stage and sequenced. The expression levels of candidate genes (CYP450s and UGTs) are compared across the different stages to identify those whose expression correlates with mogroside accumulation.[7]
Functional Characterization of Enzymes
Protocol: Heterologous Expression and In Vitro Enzyme Assays
For CYP450s:
-
Vector Construction: The full-length coding sequences of candidate CYP450 genes are cloned into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation and Expression: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain, often co-transformed with a vector containing a cytochrome P450 reductase (CPR) from Arabidopsis thaliana or S. grosvenorii itself to ensure sufficient reducing power.[3][8]
-
Enzyme Assay:
-
Yeast cultures are induced to express the CYP450 and CPR.
-
Microsomes are isolated from the yeast cells.
-
The microsomal fraction is incubated with the substrate (e.g., cucurbitadienol) and NADPH.
-
The reaction products are extracted with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: The extracted products are analyzed by LC-MS to identify the hydroxylated products.[3]
For UGTs:
-
Vector Construction: The coding sequences of candidate UGT genes are cloned into an E. coli expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).
-
Protein Expression and Purification: The expression vector is transformed into an E. coli strain (e.g., BL21(DE3)). Protein expression is induced, and the recombinant UGT is purified using affinity chromatography.
-
Enzyme Assay:
-
The purified UGT is incubated with the acceptor substrate (e.g., 11-deoxymogrol or its glycosylated intermediates) and the sugar donor (UDP-glucose) in a suitable buffer.
-
The reaction is stopped, and the products are analyzed.
-
-
Product Analysis: The reaction products are analyzed by HPLC or LC-MS to identify the glycosylated products.
Metabolite Analysis
Protocol: LC-MS/MS for Mogroside Quantification
-
Sample Preparation: Dried and powdered fruit material is extracted with a solvent (e.g., 80% methanol) using ultrasonication. The extract is then centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution program with water (containing 0.1% formic acid) and acetonitrile (B52724) is used to separate the different mogrosides.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and other mogrosides.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for CYP450 functional characterization.
Caption: Experimental workflow for UGT functional characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Forchlorfenuron on the Morphology, Metabolite Accumulation, and Transcriptional Responses of Siraitia grosvenorii Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. UDP-Glycosyltransferases Engineering Coupled with UDPG Regeneration Facilitate the Efficient Conversion of Mogroside V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient approach to finding Siraitia grosvenorii triterpene biosynthetic genes by RNA-seq and digital gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an efficient transient expression system for Siraitia grosvenorii fruit and functional characterization of two NADPH-cytochrome P450 reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] This plant, native to Southern China, is renowned for its intensely sweet compounds called mogrosides, which are widely used as natural, non-caloric sweeteners.[1] Beyond their sweetness, mogrosides have garnered significant scientific interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] this compound, as a specific analogue, is a subject of ongoing research to fully elucidate its biological functions and therapeutic potential.
The structural complexity and low abundance of this compound present significant challenges in its isolation and characterization.[3][4] Its structure is closely related to other mogrosides, differing in the glycosylation pattern and modifications of the mogrol (B2503665) aglycone. Specifically, it lacks the hydroxyl group at the C-11 position that is present in the more abundant Mogroside IIIE.[5] This subtle difference necessitates high-resolution analytical techniques for accurate identification and separation from a complex mixture of similar compounds.
This technical guide provides a comprehensive overview of the history, isolation, and characterization of this compound, with detailed experimental protocols and data presented to aid researchers in this field.
Physicochemical Properties and Predicted Spectral Data
Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, the following tables present predicted data based on its close structural analog, Mogroside IIE, and general characteristics of mogrosides.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₁₈ | [7] |
| Molecular Weight | 947.17 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in methanol (B129727), ethanol (B145695) | [7] |
| Storage | 2-8°C, protected from light | [7] |
Table 2: Predicted ¹H and ¹³C NMR Spectral Characteristics of this compound
| Spectrum | Predicted Salient Features |
| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene (B1212753), and methine protons.[6] - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm.[6] - Absence of a downfield signal (~4.0-4.5 ppm) corresponding to a proton on a hydroxyl-bearing carbon at the C-11 position, which would be present in Mogroside IIIE.[5][6] Instead, a more upfield signal for a methylene proton is expected (~1.5-2.5 ppm).[5] |
| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.[6] - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm.[6] - The chemical shift for the C-11 carbon will be significantly upfield (around 20-40 ppm) compared to that of Mogroside IIIE (around 60-70 ppm) due to the lack of a hydroxyl group.[5][6] |
Table 3: Predicted Mass Spectrometry Characteristics of this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI- | TOF | 799.4738 | [M-H]⁻ (as a proxy from Mogroside IIE)[3] |
Discovery and Isolation History
The discovery of this compound is part of the broader, ongoing investigation into the chemical constituents of Siraitia grosvenorii. While major mogrosides like Mogroside V have been known for longer, the identification of minor components such as this compound has been facilitated by advancements in chromatographic and spectroscopic techniques. The isolation of this and other minor mogrosides is crucial for building a comprehensive understanding of the plant's chemical diversity and for investigating the structure-activity relationships of these compounds.
The general workflow for the isolation of this compound from monk fruit follows a multi-step process designed to separate this minor component from the more abundant mogrosides and other plant metabolites.
Experimental Protocols
Extraction
This initial step aims to extract the mogrosides from the dried plant material.
-
Materials:
-
Powdered dried Siraitia grosvenorii fruit
-
70% aqueous ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]
-
Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.[1]
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol.[1]
-
Combine the filtrates from all three extractions.[1]
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.[1]
-
Macroporous Resin Chromatography
This step serves to enrich the total mogroside fraction and remove a significant portion of impurities.[1]
-
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., HZ 806)
-
Chromatography column
-
Deionized water
-
Ethanol (20%, 40%, 60%, 80% aqueous solutions)
-
Fraction collector
-
-
Protocol:
-
Dissolve the crude mogroside extract in deionized water.[1]
-
Pack a chromatography column with the macroporous resin and equilibrate with deionized water.[1]
-
Load the sample solution onto the column.
-
Wash the column with 2-3 bed volumes of deionized water to remove polar impurities.[1]
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1]
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Pool the fractions containing the desired mogrosides.[1]
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This is the final and most critical step to isolate this compound from other closely related mogrosides.[1]
-
Materials:
-
Enriched mogroside extract
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 20 mm x 250 mm, 5 µm)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1% Formic acid (optional, for improved peak shape)
-
-
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase.[1]
-
Set up the semi-preparative HPLC system with the following example parameters (optimization is required):
-
Inject the sample onto the column.[1]
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time relative to known standards, if available, or collect all well-resolved peaks for subsequent analysis.[1]
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity.[1]
-
Pool the pure fractions of this compound, remove the solvent under reduced pressure, and lyophilize to obtain a pure, dry powder.[1]
-
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, studies on the closely related Mogroside IIIE have elucidated its biological activities, which are likely shared by its 11-deoxy counterpart. Mogroside IIIE has been shown to possess anti-inflammatory and antioxidant properties.[6] A key mechanism of action is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[9][10] This pathway is a central regulator of cellular energy homeostasis.
In a study on high glucose-induced podocytes, a model for diabetic nephropathy, Mogroside IIIE was found to alleviate inflammation, oxidative stress, and apoptosis by activating the AMPK/SIRT1 pathway.[9][10][11]
Quantitative Data
Specific quantitative data for this compound in various cultivars and maturity stages of Siraitia grosvenorii is not widely available. However, data for the structurally similar Mogroside IIIE can serve as a valuable proxy. The following table summarizes the content of Mogroside IIIE in different cultivars at various stages of fruit maturity, as quantified by High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS).[12][13]
Table 4: Mogroside IIIE Content in Different Siraitia grosvenorii Cultivars
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
| Donggua | Hunan | 30 | 0.80 |
| Donggua | Hunan | 45 | 1.20 |
| Donggua | Hunan | 60 | 0.72 |
| Donggua | Hunan | 75 | 0.34 |
| Donggua | Hunan | 90 | 0.27 |
Data adapted from studies on mogroside content in Siraitia grosvenorii.[14]
Conclusion
This compound represents a compelling, albeit challenging, subject for natural product chemists and pharmacologists. Its low natural abundance and structural similarity to other mogrosides necessitate sophisticated and optimized isolation and analytical techniques. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers working on this and related compounds. Further investigation into the specific biological activities of pure this compound is warranted to fully understand its potential contributions to the therapeutic effects of monk fruit extracts and to explore its potential as a standalone pharmacological agent. The continued development of high-resolution separation and spectroscopic methods will be instrumental in advancing research on this and other minor mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Biological Activity of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While direct extensive research on this compound is limited, its close structural similarity to the more abundant Mogroside IIIE allows for strong inferences regarding its biological activities. This technical guide synthesizes the available data on this compound and its congeners, focusing on its potential anti-inflammatory, antioxidant, and metabolic regulatory properties. Detailed experimental protocols for assessing these activities are provided, along with quantitative data from related mogrosides to serve as a benchmark for future research. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.
Introduction
The fruit of Siraitia grosvenorii has a long history of use in traditional Chinese medicine and has gained global recognition as a source of natural, non-caloric sweeteners known as mogrosides.[1] Beyond their sweetness, these triterpenoid glycosides possess a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and hepatoprotective effects.[2][3] this compound, a specific mogroside, is of growing interest to the scientific community. Although present in smaller quantities than major mogrosides like Mogroside V, its unique structure warrants investigation for novel therapeutic applications. This guide provides a comprehensive overview of the current understanding of the biological activity of this compound, drawing heavily on data from the closely related and well-studied Mogroside IIIE.
Quantitative Data on the Biological Activity of Mogrosides
Direct quantitative data on the biological activity of this compound is not widely available in peer-reviewed literature. However, the activities of structurally similar mogrosides, particularly Mogroside IIIE and Mogroside V, have been quantified and are summarized below to provide a comparative context for researchers.
Table 1: Anti-Inflammatory and Antioxidant Activities of Related Mogrosides
| Compound | Assay | Cell Line/System | Result | IC50/EC50 | Reference |
| Mogroside IIIE | High Glucose-Induced Inflammation | MPC-5 Podocytes | Reduced inflammatory cytokines | Not Reported | [4][5] |
| Mogroside V | LPS-Induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Alleviated inflammatory response | Not Reported | [6] |
| 11-oxo-mogroside V | Superoxide Radical (O2-) Scavenging | Chemiluminescence Assay | Scavenged O2- radicals | EC50 = 4.79 µg/mL | [7] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H2O2) Scavenging | Chemiluminescence Assay | Scavenged H2O2 | EC50 = 16.52 µg/mL | [7] |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | Chemiluminescence Assay | Scavenged •OH radicals | EC50 = 48.44 µg/mL | [7] |
| Mogroside Extract | DPPH Radical Scavenging | In vitro | Moderate scavenging activity | IC50 = 1118.1 µg/mL | [8] |
| Mogroside Extract | ABTS Radical Scavenging | In vitro | Moderate scavenging activity | IC50 = 1473.2 µg/mL | [8] |
Table 2: AMPK Activation by Related Mogrosides
| Compound | Assay | System | Result | EC50 | Reference |
| Mogroside V | AMPK Activation | In vitro (AMPKα2β1γ1) | 2.4-fold activation | 20.4 µM | [9][10] |
| Mogrol | AMPK Activation | In vitro (AMPKα2β1γ1) | 2.3-fold activation | 4.2 µM | [9][10] |
| Mogroside IIIE | AMPK/SIRT1 Activation | MPC-5 Podocytes | Enhanced AMPK activation | Not Reported | [4][11] |
Key Signaling Pathways
The biological effects of mogrosides, and by extension this compound, are mediated through the modulation of critical intracellular signaling pathways. The two primary pathways identified are the AMPK/SIRT1 pathway, involved in metabolic regulation and cellular stress responses, and the TLR4/MyD88/MAPK pathway, a key regulator of the innate immune and inflammatory response.
AMPK/SIRT1 Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, while Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase. Together, they form a key signaling axis that responds to low energy states and cellular stress. Activation of this pathway by mogrosides is thought to underlie many of their beneficial metabolic and anti-inflammatory effects.[4][12]
TLR4/MyD88/MAPK Signaling Pathway
Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune response. Its activation by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade involving the adaptor protein MyD88 and the activation of MAPKs and NF-κB, leading to the production of pro-inflammatory cytokines. Mogroside IIIE has been shown to inhibit this pathway, suggesting a mechanism for its anti-inflammatory effects.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro Anti-Inflammatory Activity Assay
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for a further 18-24 hours.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. This is to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
In Vitro AMPK Activation Assay
This protocol outlines a method to determine if this compound can activate AMPK in a cell-based assay, typically by measuring the phosphorylation of AMPK and its downstream target, ACC.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, C2C12 myotubes) to 80-90% confluency in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time period (e.g., 1-24 hours). Include a positive control such as AICAR or metformin.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.
Conclusion
This compound is a promising, yet understudied, bioactive compound from Siraitia grosvenorii. Based on the evidence from its close structural analog, Mogroside IIIE, it is likely to possess significant anti-inflammatory, antioxidant, and metabolic regulatory properties. The primary mechanisms of action are inferred to be the activation of the AMPK/SIRT1 signaling pathway and the inhibition of the TLR4-mediated inflammatory cascade. This technical guide provides a foundational framework for researchers to further investigate the therapeutic potential of this compound. The provided experimental protocols and comparative quantitative data for related compounds offer a starting point for rigorous scientific evaluation. Future studies should focus on generating specific quantitative data for this compound to confirm these inferred activities and to fully elucidate its pharmacological profile.
References
- 1. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro and in vivo studies. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
Overview of this compound Solubility
This compound is a large, complex molecule with a hydrophobic triterpenoid aglycone core and multiple hydrophilic sugar moieties. This amphipathic nature dictates its solubility in various solvents. While extensive quantitative data for this compound is not widely published, its solubility characteristics can be inferred from qualitative descriptions and data from structurally similar mogrosides.
Qualitative Solubility:
Based on available literature, this compound is generally described as:
-
Soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol (B145695).[1]
-
Slightly soluble to poorly soluble in water and aqueous buffers.[2] The low aqueous solubility is attributed to the dominant hydrophobic nature of the aglycone core, which can lead to self-aggregation in polar solvents.[2]
Quantitative Solubility Data
Table 1: Quantitative Solubility of Mogroside V (as a proxy for this compound)
| Solvent | Temperature (°C) | Solubility (approx.) |
| DMSO | Not Specified | ~ 1 mg/mL |
| Dimethylformamide | Not Specified | ~ 1 mg/mL |
| PBS (pH 7.2) | Not Specified | ~ 10 mg/mL[3] |
Note: This data is for Mogroside V and should be used as an estimation for this compound. Experimental determination is recommended for precise values.
For practical applications requiring higher concentrations in aqueous media, solubility enhancement techniques are often necessary. The use of co-solvents such as ethanol can improve solubility.[2] For instance, while the solubility in PBS is low, the use of ethanol as a co-solvent can significantly increase the achievable concentration.[2]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method , as outlined in the OECD Guideline 105. This method is suitable for determining the solubility of substances in water and can be adapted for organic solvents.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). The solid and liquid phases are then separated, and the concentration of the dissolved compound in the saturated solution is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Apparatus
-
This compound (solid, high purity)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO, PBS buffer)
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation:
-
Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. Ensure there is enough solid to maintain an excess after equilibrium is reached.
-
-
Equilibration:
-
Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined time to allow the system to reach equilibrium. A period of 24 to 48 hours is common, but the exact time should be determined by preliminary experiments (i.e., taking measurements at different time points until the concentration plateaus).
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
The solubility is expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizing Experimental Workflows
General Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Logical Relationship for Solvent Selection
The choice of solvent for solubilizing a compound like this compound is based on the principle of "like dissolves like." The diagram below shows the logical relationship between the compound's properties and solvent selection.
References
An In-depth Technical Guide to the Predicted ¹H-NMR and ¹³C-NMR Spectra of 11-Deoxymogroside IIIE
This technical guide offers a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectral characteristics of 11-Deoxymogroside IIIE, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide presents predicted data based on the analysis of its close structural analogs, such as Mogroside IIIE and Mogroside IIE.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and analysis of mogrosides.
Predicted Spectroscopic Data
The primary structural difference between this compound and Mogroside IIIE is the absence of a hydroxyl group at the C-11 position on the mogrol (B2503665) core.[2] This modification is expected to induce predictable shifts in the NMR spectrum, particularly affecting the signals of the C-ring of the mogrol skeleton.[2]
Predicted ¹H-NMR Spectral Data
The ¹H-NMR spectrum of this compound is anticipated to show multiple signals in the upfield region (δ 0.8-2.5 ppm) corresponding to the methyl, methylene (B1212753), and methine protons of the triterpenoid core.[3][4] Anomeric proton signals for the glycosidic linkages are expected between δ 4.5-5.5 ppm.[3][4] A key distinguishing feature will be the absence of a signal for a proton on a hydroxyl-bearing carbon at the C-11 position, which would typically appear in Mogroside IIIE.[3][4] The proton signal for H-11 is expected to shift from a downfield position (around 4.0-4.5 ppm) to a more upfield region characteristic of a methylene proton (approximately 1.5-2.5 ppm).[2]
Table 1: Predicted ¹H-NMR Chemical Shifts for the Aglycone of this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 3 | ~3.20 | dd |
| 5 | ~5.70 | m |
| 11 | ~1.5 - 2.5 | m |
| 12 | ~2.0 - 2.5 | m |
| 24 | ~3.50 | m |
| Me-18 | ~0.85 | s |
| Me-19 | ~1.10 | s |
| Me-21 | ~1.25 | d |
| Me-26 | ~1.05 | d |
| Me-27 | ~1.05 | d |
| Me-28 | ~0.90 | s |
| Me-29 | ~0.80 | s |
| Me-30 | ~1.30 | s |
Note: These are predicted values based on analogues; actual experimental values may vary. Data is inferred from analyses of similar compounds.[2][3]
Predicted ¹³C-NMR Spectral Data
In the ¹³C-NMR spectrum, numerous signals are expected in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton.[3][4] Signals for the olefinic carbons of the C5-C6 double bond are predicted to be around δ 120-145 ppm.[3][4] Anomeric carbon signals for the sugar moieties are anticipated between δ 95-105 ppm.[3][4] The most significant change will be an upfield shift of the C-11 signal from approximately 60-70 ppm (in Mogroside IIIE) to a value typical for a methylene carbon (around 20-40 ppm).[2] The chemical shifts of adjacent carbons (C-9, C-10, C-12) are also expected to be affected to a lesser extent.[2]
Table 2: Predicted ¹³C-NMR Chemical Shifts for the Aglycone of this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| 3 | ~88.0 |
| 5 | ~140.0 |
| 6 | ~120.0 |
| 9 | ~50.0 |
| 10 | ~38.0 |
| 11 | ~20.0 - 40.0 |
| 12 | ~40.0 |
| 13 | ~45.0 |
| 14 | ~50.0 |
| 17 | ~55.0 |
| 20 | ~35.0 |
| 24 | ~75.0 |
| 25 | ~30.0 |
Note: These are predicted values based on analogues; actual experimental values may vary. Data is inferred from analyses of similar compounds.[2][3][5]
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of mogrosides and are recommended for the structural elucidation of this compound.[2][6]
Isolation and Purification
To obtain a sample of sufficient purity (>95%) for NMR analysis, this compound should be isolated from the crude extract of Siraitia grosvenorii fruits. This is typically achieved through a combination of chromatographic techniques, such as column chromatography over macroporous resin and silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC).[2]
Sample Preparation for NMR
For NMR analysis, approximately 5-10 mg of the purified this compound is weighed and dissolved in about 0.5 mL of a deuterated solvent.[2] Deuterated pyridine (B92270) (C₅D₅N) or deuterated methanol (B129727) (CD₃OD) are commonly used, with pyridine-d₅ often being preferred for its ability to better resolve the overlapping signals of the sugar moieties.[2]
NMR Data Acquisition
NMR spectra should be recorded on a 500 MHz or higher NMR spectrometer.[5]
-
¹H-NMR: A standard proton NMR spectrum is acquired with a spectral width of 12-16 ppm and a 30-45 degree pulse.[2]
-
¹³C-NMR: A proton-decoupled carbon-13 spectrum is acquired with a spectral width of 200-250 ppm, a 30-45 degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[2]
-
2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation of complex molecules like mogrosides.[1][5]
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the sugar units to the aglycone.[5]
-
NOESY/ROESY: To provide through-space correlations between protons, which helps in confirming the glycosidic linkages and determining the overall 3D structure.[5]
-
Potential Biological Signaling Pathway
Mogrosides have been studied for their various biological activities, including their potential to activate the AMPK/SIRT1 pathway, which is involved in regulating cellular energy metabolism.
This guide provides a foundational understanding of the expected NMR characteristics of this compound, along with standardized protocols for its analysis. The provided data and methodologies are intended to support the research and development efforts within the scientific community focused on natural products.
References
Unraveling the Fragmentation Fingerprint of 11-Deoxymogroside IIIE: A Mass Spectrometry Guide
For Immediate Release
This technical guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 11-Deoxymogroside IIIE, a cucurbitane triterpenoid (B12794562) glycoside of interest from Siraitia grosvenorii (monk fruit). This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. Due to the limited availability of direct, published mass spectral data for this compound, this guide leverages data from its close structural analogs, such as Mogroside IIIE and Mogroside V, to provide a scientifically grounded, predictive overview of its fragmentation behavior.
Predicted Fragmentation Pathway
This compound has a molecular formula of C48H82O18 and a molecular weight of 947.2 g/mol [1]. In negative ion electrospray ionization mass spectrometry (ESI-MS), it is expected to form a prominent deprotonated molecule [M-H]⁻ at m/z 945.54.
The fragmentation of mogrosides is typically characterized by the sequential cleavage of glycosidic bonds, resulting in the neutral loss of sugar moieties.[2] For this compound, which possesses three glucose units, the primary fragmentation pathway under collision-induced dissociation (CID) is the stepwise loss of these glucose residues (162.05 Da each).
The fragmentation cascade is initiated by the loss of the terminal glucose unit from the diglucosyl chain at the C-25 position of the aglycone. This is followed by the loss of the second glucose from this chain and finally the cleavage of the glucose unit attached at the C-3 position. This stepwise loss is a characteristic feature for this class of compounds and is a valuable tool for their identification. For instance, the transition of m/z 1285.6 → 1123.7, corresponding to the loss of a glucose unit, is used for the quantification of the structurally similar Mogroside V.[3][4]
Quantitative Fragmentation Data
The table below summarizes the predicted m/z values for the precursor and major product ions of this compound in negative ion mode ESI-MS/MS.
| Ion Description | Proposed Formula | Calculated m/z |
| Precursor Ion [M-H]⁻ | [C48H81O18]⁻ | 945.54 |
| Fragment Ion [M-H-Glc]⁻ | [C42H71O13]⁻ | 783.49 |
| Fragment Ion [M-H-2Glc]⁻ | [C36H61O8]⁻ | 621.43 |
| Aglycone Fragment [Aglycone-H]⁻ | [C30H51O3]⁻ | 459.38 |
Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound, based on established methods for mogroside quantification.
1. Sample Preparation and Extraction
-
Drying: Dry the fruit pulp of Siraitia grosvenorii to a constant weight using methods such as freeze-drying or hot-air drying.
-
Pulverization: Grind the dried pulp into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered sample (e.g., 0.1 g) and extract using a solvent such as 70% methanol (B129727) in water. Ultrasonic-assisted extraction for a period of 30 minutes is a common practice. To ensure complete extraction, this step can be repeated multiple times.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.0 mm x 50 mm, 3.0 µm) is typically used for separation.
-
Mobile Phase: A gradient elution using a binary solvent system is common.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program: An optimized gradient is crucial for resolving the complex mixture of mogrosides. A typical program might start with a low percentage of Solvent B, ramp up to elute the compounds of interest, and then re-equilibrate to initial conditions.
-
Column Temperature: Maintain a constant column temperature, for example, 25°C.
-
Injection Volume: A standard injection volume is 10 µL.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Analysis is performed in the negative ionization mode, as mogrosides readily form [M-H]⁻ ions.[2][5]
-
Data Acquisition: For fragmentation studies, the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) using an inert gas like argon.[5] The mass range is typically set from m/z 100 to 1500.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for this compound would be monitored. Based on the predicted fragmentation, the following transitions could be used: 945.54 → 783.49, 945.54 → 621.43, and 945.54 → 459.38.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Sweet Symphony of Cellular Health: An In-depth Technical Guide to the Interaction of 11-Deoxymogroside IIIE with the AMPK/SIRT1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Deoxymogroside IIIE, a cucurbitane triterpenoid (B12794562) glycoside isolated from the monk fruit (Siraitia grosvenorii), is emerging as a compound of significant interest for its potential therapeutic applications in metabolic diseases. While research is ongoing, substantial evidence points towards its interaction with the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, a master regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of this interaction, detailing the molecular mechanisms, experimental protocols for its investigation, and quantitative data from studies on the closely related and often-used proxy, Mogroside IIIE. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this compound.
Introduction to this compound and the AMPK/SIRT1 Signaling Pathway
This compound belongs to the family of mogrosides, the primary compounds responsible for the intense sweetness of monk fruit.[1] Beyond their use as natural sweeteners, mogrosides have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][2] A key mechanism underlying these beneficial properties is the activation of the AMPK/SIRT1 signaling pathway.[1]
The AMPK/SIRT1 pathway is a crucial cellular signaling cascade that senses and responds to changes in cellular energy levels.[3] AMPK, an energy sensor, is activated in response to low ATP levels, subsequently initiating a cascade of events to restore energy balance.[3] SIRT1, a NAD+-dependent deacetylase, is a key downstream target of AMPK and plays a vital role in regulating metabolism, inflammation, and cellular stress responses.[2][4] The coordinated activation of AMPK and SIRT1 has been shown to be protective in various metabolic disorders.[2] While direct and extensive quantitative data for this compound is still emerging, studies on its close structural analog, Mogroside IIIE, provide strong evidence for its ability to modulate this critical pathway.[2][5]
Quantitative Data: The Impact of Mogroside IIIE on the AMPK/SIRT1 Pathway
The following tables summarize the quantitative effects of Mogroside IIIE on key components and downstream targets of the AMPK/SIRT1 signaling pathway, as observed in high-glucose-induced cell models, which are relevant to metabolic disease research.[2]
Table 1: Effect of Mogroside IIIE on AMPK and SIRT1 Protein Expression [2]
| Treatment Group | p-AMPK/AMPK Ratio (Fold Change vs. High Glucose) | SIRT1 Expression (Fold Change vs. High Glucose) |
| Normal Glucose | 1.8 | 1.7 |
| High Glucose | 1.0 | 1.0 |
| High Glucose + Mogroside IIIE | 1.6 | 1.5 |
Table 2: Effect of Mogroside IIIE on Pro-inflammatory Cytokine Levels [2]
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Glucose | 150 | 80 | 120 |
| High Glucose | 350 | 200 | 300 |
| High Glucose + Mogroside IIIE | 200 | 110 | 180 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the AMPK/SIRT1 signaling pathway.
Isolation and Purification of this compound
A multi-step chromatographic process is typically employed to isolate this compound from Siraitia grosvenorii fruit extract.[6]
-
Extraction: Macerate powdered, dried monk fruit with 70% aqueous ethanol (B145695) at room temperature.[6]
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.[6]
-
Macroporous Resin Chromatography: Dissolve the crude extract in deionized water and apply it to a macroporous resin column. Wash the column with deionized water to remove impurities, then elute the mogrosides with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%).[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and further purify them using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile (B52724) in water).[6][7]
-
Analysis and Characterization: Confirm the identity and purity of the isolated compound using analytical HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Western Blot Analysis for AMPK and SIRT1 Activation
This protocol quantifies the protein levels of total AMPK, phosphorylated AMPK (p-AMPK), and SIRT1.[8][9]
-
Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, total AMPK, and SIRT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.[9]
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This protocol measures the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.[10][11][12]
-
Sample Collection: Collect cell culture supernatants from different treatment groups.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[10] A general workflow is as follows: a. Add standards and samples to the wells of an antibody-coated microplate. b. Incubate to allow the cytokines to bind to the immobilized antibodies. c. Wash the wells and add a biotinylated detection antibody. d. Incubate and wash, then add streptavidin-HRP conjugate. e. Incubate and wash, then add a chromogenic substrate (e.g., TMB). f. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[10]
Cellular Glucose Uptake Assay
This assay measures the rate of glucose uptake into cells, a key downstream effect of AMPK activation.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-treatment: Replace the medium with glucose-free medium containing this compound at various concentrations and incubate for the desired pre-treatment time.
-
Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) to the wells and incubate for a defined period (e.g., 30 minutes).[14]
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular fluorescent glucose analog.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[14]
-
Data Analysis: The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: AMPK/SIRT1 signaling pathway activated by this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation of AMP-Activated Protein Kinase-Sirtuin 1 Pathway Contributes to Salvianolic Acid A-Induced Browning of White Adipose Tissue in High-Fat Diet Fed Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. abcam.com [abcam.com]
A Technical Guide to the Anti-inflammatory and Antioxidant Properties of 11-Deoxymogroside IIIE
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] As a member of the mogroside family, which is renowned for its intense sweetness and use as a natural, non-caloric sweetener, this compound is also a subject of significant interest for its potential therapeutic applications.[2][3][4] Modern research has highlighted the pharmacological activities of mogrosides, including antioxidant and anti-inflammatory effects.[4][5][6][7][8]
While specific research on this compound is emerging, extensive studies on its close structural analog, Mogroside IIIE, have revealed significant biological activities that are likely shared.[9][10] This technical guide provides a comprehensive overview of the known anti-inflammatory and antioxidant properties, mechanisms of action, and relevant experimental protocols, leveraging data from Mogroside IIIE to infer the potential of this compound.
Core Biological Activities: Anti-inflammation and Antioxidation
The primary therapeutic potential of this compound is centered on its predicted anti-inflammatory and antioxidant effects. Studies on the structurally similar Mogroside IIIE have demonstrated its capacity to mitigate inflammatory and oxidative stress responses, particularly in high-glucose conditions, suggesting its relevance in managing metabolic disorders and their complications.[2][11][12]
Anti-inflammatory Effects
Mogroside IIIE has been shown to inhibit the production of key pro-inflammatory cytokines.[2][9] In high glucose-induced podocytes, a model for diabetic nephropathy, Mogroside IIIE significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][11] This suggests a potent ability to modulate the inflammatory cascade.
Antioxidant Properties
The antioxidant activity of mogrosides is a well-documented phenomenon.[4][13] Mogroside IIIE alleviates cellular oxidative stress by reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation, and enhancing the activities of crucial antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).[11] This action helps protect cells from damage induced by reactive oxygen species (ROS).[13]
Mechanism of Action: The AMPK/SIRT1 Signaling Pathway
A key mechanism underlying the therapeutic effects of Mogroside IIIE is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[2][9][10] This pathway is a master regulator of cellular energy homeostasis and is implicated in a variety of metabolic processes.[2][9]
Activation of the AMPK/SIRT1 pathway by Mogroside IIIE leads to several beneficial downstream effects:
-
Reduction of Inflammation: It inhibits the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes, thereby suppressing the production of cytokines like TNF-α, IL-1β, and IL-6.[2][11]
-
Alleviation of Oxidative Stress: It enhances the cellular antioxidant defense system.[2][11]
-
Inhibition of Apoptosis: It can protect cells from programmed cell death in pathological conditions.[2][9]
The activation of this pathway was demonstrated to be crucial, as the protective effects of Mogroside IIIE were reversed when an AMPK inhibitor (Compound C) was used.[11][12]
Quantitative Data Presentation
The following tables summarize the reported effects of Mogroside IIIE on markers of inflammation and oxidative stress in high glucose-induced podocytes, which serve as a proxy for the potential effects of this compound.
Table 1: Effect of Mogroside IIIE on Pro-inflammatory Cytokines
| Marker | Treatment Group | Observed Effect | Reference |
|---|---|---|---|
| TNF-α | High Glucose + Mogroside IIIE | Significant Decrease vs. High Glucose alone | [2][11] |
| IL-1β | High Glucose + Mogroside IIIE | Significant Decrease vs. High Glucose alone | [2][11] |
| IL-6 | High Glucose + Mogroside IIIE | Significant Decrease vs. High Glucose alone |[2][11] |
Table 2: Effect of Mogroside IIIE on Oxidative Stress Markers
| Marker | Treatment Group | Observed Effect | Reference |
|---|---|---|---|
| MDA | High Glucose + Mogroside IIIE | Significant Decrease vs. High Glucose alone | [11] |
| SOD | High Glucose + Mogroside IIIE | Significant Increase in Activity vs. High Glucose alone | [11] |
| CAT | High Glucose + Mogroside IIIE | Significant Increase in Activity vs. High Glucose alone |[11] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Siraitia grosvenorii fruit involves a multi-step chromatographic process.[3]
-
Extraction: Powdered, dried monk fruit is macerated with 70% aqueous ethanol (B145695) at room temperature. The resulting solution is filtered to yield a crude extract.[3]
-
Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column. After washing with deionized water to remove impurities, mogrosides are eluted using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%).[3][9][10]
-
Preparative HPLC: Fractions enriched with the target compound are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) in water.[3][9][10]
-
Analysis and Characterization: The purity and structure of the isolated compound are confirmed using analytical HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
In Vitro Anti-inflammatory Assay (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines in cell culture supernatant following treatment.
-
Cell Culture: Plate cells (e.g., MPC-5 podocytes) and culture overnight.
-
Induction & Treatment: Induce an inflammatory state (e.g., with high glucose). Treat cells with varying concentrations of this compound.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from all treatment groups.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay according to the manufacturer's instructions for specific cytokine kits (e.g., TNF-α, IL-1β, IL-6).[2] This typically involves adding standards and samples to antibody-coated microplates, incubation, washing, adding a detection antibody, and measuring the absorbance with a microplate reader.
In Vitro Antioxidant Assays
These protocols measure markers of oxidative stress in cell lysates.
-
Cell Lysis: After treatment as described above, wash and lyse the cells to obtain cell lysates.
-
Assay Performance: Use commercially available assay kits to measure:
-
Malondialdehyde (MDA) Content: To assess lipid peroxidation.
-
Superoxide Dismutase (SOD) Activity: To assess enzymatic antioxidant capacity.
-
Catalase (CAT) Activity: To assess enzymatic antioxidant capacity.[11]
-
-
Quantification: Measure results using a spectrophotometer or microplate reader and normalize to total protein concentration.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect and quantify key proteins in the AMPK/SIRT1 signaling pathway.
-
Protein Extraction: Prepare protein lysates from treated cells.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, SIRT1) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a suitable imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 11-Deoxymogroside IIIE from Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbane-type triterpenoid (B12794562) glycosides known as mogrosides.[1][2] These compounds, particularly Mogroside V, are widely utilized as natural, non-caloric sweeteners. Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities, including antioxidant and anti-inflammatory effects.[2][3] Among the various mogrosides, 11-Deoxymogroside IIIE is a minor constituent of interest for further pharmacological investigation. Its isolation in a pure form is essential for accurate biological and toxicological studies. This document provides a detailed protocol for the extraction and purification of this compound from the fruit of Siraitia grosvenorii, based on established methodologies for the separation of closely related mogroside analogues.
Data Presentation: Purification of Mogrosides
The purification of mogrosides from Siraitia grosvenorii is a multi-step process designed to enrich the concentration of the target compounds. The following table summarizes representative data for the purification of mogrosides, illustrating the progressive increase in purity at each stage. While specific data for this compound is limited due to its status as a minor component, the data for the major component, Mogroside V, provides a relevant benchmark for the efficiency of each step.
| Purification Step | Starting Material | Key Parameters | Typical Purity of Total Mogrosides | Typical Purity of Target Mogroside (Mogroside V as reference) |
| Hot Water Extraction | Dried Monk Fruit Powder | Solid-to-liquid ratio: 1:15 (g/mL), 3 extractions for 60 min each | ~5-7% | ~0.5-1.5% |
| Macroporous Resin Chromatography | Crude Aqueous Extract | Resin: D101 or similar; Elution with a stepwise gradient of aqueous ethanol (B145695) (e.g., 20%, 40%, 60%, 80%) | ~50-60% | ~10-15%[4][5] |
| Silica Gel Chromatography | Enriched Mogroside Extract | Stationary Phase: Silica Gel; Mobile Phase: Gradient of Chloroform-Methanol or similar | ~70-80% | ~30-40% |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Partially Purified Mogroside Fraction | Column: C18; Mobile Phase: Acetonitrile (B52724)/Water gradient | >90% | >95% |
Experimental Protocols
Initial Extraction of Total Mogrosides
This initial step aims to extract the total mogrosides from the dried fruit material using hot water, a method known for its efficiency and simplicity.[6][7]
Materials and Equipment:
-
Dried Siraitia grosvenorii (monk fruit), powdered
-
Deionized water
-
Large glass beakers or stainless steel pots
-
Heating mantle or hot plate with magnetic stirrer
-
Filter paper (e.g., Whatman No. 1) or centrifuge
-
Rotary evaporator
Protocol:
-
Weigh 500 g of powdered dried monk fruit and place it into a 10 L beaker.
-
Add 7.5 L of deionized water to achieve a 1:15 solid-to-liquid ratio.
-
Heat the mixture to 80-90°C with continuous stirring for 60 minutes.
-
Separate the extract from the solid residue by filtration through filter paper or by centrifugation.
-
Repeat the extraction process on the residue two more times with fresh deionized water.
-
Pool the aqueous extracts from the three extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside syrup.
Enrichment of Total Mogrosides by Macroporous Resin Chromatography
This step utilizes macroporous resin to capture the mogrosides from the crude extract, while allowing more polar impurities like sugars and salts to pass through.[4][5]
Materials and Equipment:
-
Crude mogroside syrup
-
Macroporous adsorbent resin (e.g., D101, HZ 806)
-
Chromatography column
-
Deionized water
-
Ethanol (20%, 40%, 60%, 80% aqueous solutions)
-
Peristaltic pump
-
Fraction collector
Protocol:
-
Swell and pack the macroporous resin in the chromatography column according to the manufacturer's instructions.
-
Equilibrate the column by washing with 2-3 bed volumes (BV) of deionized water.
-
Dilute the crude mogroside syrup with deionized water and load it onto the column at a controlled flow rate.
-
Wash the column with 2-3 BV of deionized water to remove unbound impurities.
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol, starting with 20%, followed by 40%, 60%, and 80%. Collect fractions at each step.
-
Monitor the fractions for the presence of mogrosides using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the highest concentration of mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.
Isolation of this compound by Preparative HPLC
The final purification step involves preparative HPLC to separate the individual mogrosides and isolate this compound.
Materials and Equipment:
-
Enriched mogroside extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.1% Formic acid or acetic acid (optional, to improve peak shape)
-
Fraction collector
-
Freeze-dryer (lyophilizer)
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase (e.g., 20% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the sample onto the column.
-
Elute the mogrosides using a linear gradient of acetonitrile in water (e.g., 20-50% acetonitrile over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at a wavelength of 203 nm.
-
Collect fractions corresponding to the different peaks. The elution order of mogrosides will depend on their polarity; this compound, being less polar than Mogroside V (due to the absence of a hydroxyl group), is expected to have a longer retention time.
-
Analyze the collected fractions by analytical HPLC to confirm the identity and purity of this compound.
-
Pool the pure fractions containing this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Freeze-dry the aqueous solution to obtain pure this compound as a white powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
Application Note and Protocol for the Quantification of 11-Deoxymogroside IIIE by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is a valuable reference standard for the phytochemical analysis of this economically important plant.[1] Accurate and precise quantification of this compound is crucial for quality control of raw materials and finished products, as well as for pharmacological research.[1]
While a singular validated HPLC method exclusively for this compound is not prominently documented, established multi-component analysis methods for mogrosides provide a robust framework for its determination.[2] The primary analytical approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[2] For highly sensitive and selective quantification, especially in complex matrices, an LC-MS/MS method is recommended.[1]
This document provides a detailed protocol for the quantification of this compound using HPLC with UV detection, which is a widely used and robust method.[3]
Experimental Protocols
1. Sample Preparation and Extraction
This protocol is suitable for the extraction of this compound from monk fruit powder.
-
Fruit Processing: Fresh monk fruits are washed, and the peel, pulp, and seeds are separated. The fruit pulp is typically used for analysis.[4]
-
Drying: The fresh fruit pulp is dried to a constant weight using methods such as hot-air drying or freeze-drying.[4]
-
Pulverization: The dried fruit pulp is ground into a fine powder to increase the surface area for efficient extraction.[4]
-
Extraction:
-
Accurately weigh approximately 0.1 g of the powdered sample.[4]
-
Perform ultrasonic-assisted extraction with a 70% methanol (B129727) in water solution for about 30 minutes.[4] To ensure complete recovery, this extraction process is often repeated multiple times.[4]
-
Combine the extracts and filter through a 0.22 µm membrane filter to remove particulate matter.[4]
-
The filtered extract may be appropriately diluted for analysis.[4]
-
2. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase composition.[1] This will be used to construct a calibration curve with concentrations ranging from approximately 0.05 to 1.0 mg/mL.[1]
3. HPLC-UV Method
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[3] The addition of formic acid can improve peak shape.[1][5]
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[4]
-
Injection Volume: A small volume of the sample, typically 10 µL, is injected.[4]
-
Detection: UV detector set at a low wavelength, around 203-210 nm, as mogrosides lack a strong, specific chromophore.[3][5][6]
-
-
Analytical Procedure:
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV detector |
| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm)[3] |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile[3] |
| Gradient | Optimized based on the specific column and mogroside profile[5] |
| Flow Rate | ~0.25 mL/min[3] |
| Column Temp. | 25°C[4] |
| Injection Vol. | 10 µL[4] |
| Detection | UV at 203-210 nm[3][5][6] |
Table 2: Method Validation Parameters (Representative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
| Limit of Detection (LOD) | Dependent on analyte and instrument conditions[2] |
| Limit of Quantification (LOQ) | Dependent on analyte and instrument conditions[2] |
Mandatory Visualization
Caption: HPLC quantification workflow for this compound.
References
Application Note: Quantitative Analysis of 11-Deoxymogroside IIIE in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a minor mogroside, its specific quantitative distribution is less documented than major sweetening compounds like Mogroside V.[1] However, the analysis of such minor components is crucial for a comprehensive understanding of the phytochemical profile and potential bioactivity of monk fruit extracts. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the content of the closely related Mogroside IIIE in different cultivars of Siraitia grosvenorii at various stages of fruit maturity. This data, extracted from a study by Yang et al. (2019), was obtained using an LC-MS/MS method and can serve as a valuable reference.[1]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| Qingpi x Changtan | Guangxi | 30 | 0.82 |
| Qingpi x Changtan | Guangxi | 45 | 1.25 |
| Qingpi x Changtan | Guangxi | 60 | 0.75 |
| Qingpi x Changtan | Guangxi | 75 | 0.35 |
| Qingpi x Changtan | Guangxi | 90 | 0.28 |
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| Qingpi x Hongmao | Guangxi | 30 | 0.95 |
| Qingpi x Hongmao | Guangxi | 45 | 1.42 |
| Qingpi x Hongmao | Guangxi | 60 | 0.88 |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol describes the extraction of mogrosides from dried and powdered monk fruit.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit sample
-
80% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 0.5 g of the dried fruit powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol-water solution to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system with a binary pump, autosampler, and column oven.[1]
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Agilent Poroshell 120 SB C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See table below |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C[1] |
| Injection Volume | 10 µL[1] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 10.0 | 15 | 85 |
| 12.0 | 15 | 85 |
| 12.1 | 85 | 15 |
| 15.0 | 85 | 15 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 700 L/h |
| Cone Gas Flow | 50 L/h |
MRM Transitions for this compound:
Specific, experimentally determined MRM transitions for this compound are not widely published. However, based on its structure and the known fragmentation patterns of similar mogrosides, which typically involve the loss of glucose units (162 Da), the following transitions can be proposed and should be optimized for your specific instrument.[2]
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined based on MW] | [Proposed based on loss of glucose] | [To be optimized] |
| Proxy: Mogroside V | 1285.6 | 1123.7 | 35 |
| Proxy: Mogroside V | 1285.6 | 961.6 | 35 |
Note: The molecular weight of this compound is required to determine the precursor ion. Researchers should infuse a standard of this compound to determine the exact precursor mass and optimize the product ions and collision energies.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the analysis of this compound.
Caption: Workflow for the preparation of plant extracts.
References
Application Note and Protocol: Preparative HPLC for the Purification of 11-Deoxymogroside IIIE
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] These compounds are of significant interest due to their intense sweetness and potential pharmacological activities, including antioxidant and anti-inflammatory effects.[2][3] The isolation of pure this compound is crucial for accurate biological and toxicological evaluations. This document provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC), a critical step for obtaining the compound at high purity.[1][2]
Data Presentation
The purification of this compound is a multi-step process. The following table summarizes the typical progression of purity for a target mogroside, like the closely related Mogroside V, through various purification stages.
Table 1: Representative Data for Mogroside Purification
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol[2][4] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption[2][5] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | >99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water[2][5] |
Table 2: Proposed Preparative HPLC Conditions for this compound Purification
| Parameter | Recommended Setting | Rationale |
| Instrumentation | Preparative HPLC system with gradient pump, autosampler, fraction collector, and UV detector | Standard for automated purification. |
| Column | C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm) | Good for separating compounds with slight differences in hydrophobicity.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape.[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography.[6][7] |
| Gradient | 30-45% B over 40 minutes | A shallow gradient is necessary to resolve closely eluting compounds.[6] |
| Flow Rate | 15-20 mL/min | Appropriate for the suggested column dimensions.[6] |
| Column Temperature | 25-30 °C | Ensures reproducible retention times.[6] |
| Detection Wavelength | 203-210 nm | Suitable for detecting mogrosides which lack a strong chromophore.[2] |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column capacity; requires optimization.[6] |
Experimental Protocols
The purification of this compound from Siraitia grosvenorii involves a general workflow starting from the crude extract to the final pure compound.
Extraction and Initial Fractionation
This initial phase aims to extract and partially purify the mogrosides from the plant material.
-
Extraction : Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol (B145695) at room temperature for 24 hours.[2] Filter the mixture to separate the extract. Repeat the extraction twice more and combine the filtrates.[2] Concentrate the combined extract under reduced pressure.[2]
-
Fractionation : The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The sweet-tasting mogrosides are typically concentrated in the n-butanol fraction.[1]
Macroporous Resin Chromatography
This step further enriches the mogroside fraction.
-
Column Preparation : Use a macroporous resin such as Diaion HP-20 or HZ 806.[1][4]
-
Elution : Load the n-butanol fraction onto the column. Elute with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[2]
-
Fraction Collection : Collect fractions and monitor by analytical HPLC to identify those containing this compound. Pool the relevant fractions and concentrate under reduced pressure.[2]
Preparative HPLC Purification
This is the final and most critical step to isolate this compound.
-
Sample Preparation : Dissolve the enriched mogroside extract from the previous step in the initial mobile phase composition.[2] Filter the sample through a 0.45 µm filter before injection.[7]
-
HPLC Protocol :
-
Set up the preparative HPLC system according to the conditions outlined in Table 2 .
-
Inject the prepared sample onto the column.
-
Collect fractions based on the retention time of the peak corresponding to this compound. If a standard is unavailable, collect all well-resolved peaks for subsequent analysis.[2]
-
-
Post-Purification Analysis :
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Structural Elucidation of 11-Deoxymogroside IIIE using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction 11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor component in the fruit of Siraitia grosvenorii (monk fruit)[1]. Like other mogrosides, it is of significant interest for its potential therapeutic properties and as a natural sweetener. The structural elucidation of these complex glycosides is essential for understanding their bioactivity and for quality control in natural product development[2]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, is the most powerful technique for the unambiguous structural assignment of such molecules[2][3].
This document provides a detailed guide to the methodologies and protocols used in the structural elucidation of this compound. While fully assigned NMR data for this compound is not extensively published, this note leverages data from structurally close analogs, such as Mogroside IIE, to predict its spectral characteristics and outline a comprehensive analytical strategy[4][5]. The primary structural difference is the absence of a hydroxyl group at the C-11 position in this compound[4].
Predicted Spectroscopic Data
The absence of the C-11 hydroxyl group induces predictable shifts in the NMR spectrum compared to its hydroxylated analogs.
-
¹³C NMR: The most significant change is the upfield shift of the C-11 signal from approximately 60-70 ppm (characteristic of a hydroxyl-bearing carbon) to a value typical for a methylene (B1212753) carbon (around 20-40 ppm)[2]. Adjacent carbon signals (C-9, C-10, C-12) are also expected to shift, though to a lesser degree[2].
-
¹H NMR: The proton signal for H-11 will shift from a downfield position (~4.0-4.5 ppm) to a more upfield region characteristic of a methylene proton (~1.5-2.5 ppm)[2].
The following tables provide the ¹H and ¹³C NMR chemical shifts for the closely related Mogroside IIE, which serves as a robust reference for interpreting the spectra of this compound[5].
Table 1: ¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) as a Reference[5]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.63, 1.01 | m | |
| 2 | 1.95, 1.83 | m | |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 5 | 5.66 | d | 5.5 |
| 7 | 2.10, 1.45 | m | |
| 11 | 4.22 | t | 8.0 |
| 12 | 1.80 | m | |
| 16 | 2.35, 2.18 | m | |
| 17 | 1.01 | s | |
| 18 | 0.85 | s | |
| 19 | 1.10 | s | |
| 21 | 1.35 | s | |
| 26 | 1.25 | s | |
| 27 | 1.25 | s | |
| Glc I (C-3) | |||
| 1' | 4.45 | d | 7.5 |
| Glc II (C-24) | |||
| 1'' | 4.40 | d | 8.0 |
Table 2: ¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) as a Reference[5]
| Position | δC (ppm) | Predicted Shift for this compound |
| Aglycone | ||
| 1 | 40.5 | ~40.5 |
| 2 | 27.5 | ~27.5 |
| 3 | 89.5 | ~89.5 |
| 4 | 39.8 | ~39.8 |
| 5 | 141.2 | ~141.2 |
| 6 | 121.5 | ~121.5 |
| 7 | 35.5 | ~35.5 |
| 8 | 41.0 | ~41.0 |
| 9 | 50.1 | Shift Expected |
| 10 | 37.8 | Shift Expected |
| 11 | 68.5 | ~20-40 (Upfield Shift) |
| 12 | 48.2 | Shift Expected |
| 13 | 47.5 | ~47.5 |
| 14 | 51.5 | ~51.5 |
| 15 | 32.5 | ~32.5 |
| 16 | 36.5 | ~36.5 |
| 17 | 45.5 | ~45.5 |
| 18 | 16.5 | ~16.5 |
| 19 | 24.5 | ~24.5 |
| 20 | 73.5 | ~73.5 |
| 21 | 28.5 | ~28.5 |
| 22 | 76.5 | ~76.5 |
| 23 | 71.5 | ~71.5 |
| 24 | 80.5 | ~80.5 |
| 25 | 71.0 | ~71.0 |
| 26 | 29.5 | ~29.5 |
| 27 | 30.5 | ~30.5 |
| Glc I (C-3) | ||
| 1' | 105.5 | ~105.5 |
| Glc II (C-24) | ||
| 1'' | 105.0 | ~105.0 |
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of mogrosides[2][5][6].
Sample Preparation
-
Purity: this compound should be isolated and purified to >95% purity, typically achieved through a combination of macroporous resin chromatography and preparative HPLC[2].
-
Mass: Weigh approximately 5-10 mg of the purified compound for comprehensive 1D and 2D NMR analysis[2][7]. For ¹³C spectra, a higher concentration (up to 50 mg) may be beneficial[8][9].
-
Solvent: Dissolve the sample in approximately 0.5 mL of a deuterated solvent in a clean 5 mm NMR tube[7]. Deuterated pyridine (B92270) (C₅D₅N) is often preferred for resolving overlapping sugar signals, though deuterated methanol (B129727) (CD₃OD) is also commonly used[2][6].
-
Filtration: If any particulate matter is present, the solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette to prevent shimming issues[9].
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for optimal signal dispersion)[2][5].
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard proton spectrum.
-
Spectral Width: 12-16 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds[2]
-
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.
-
Spectral Width: 200-250 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds[2]
-
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, which helps in assigning protons within the aglycone and individual sugar rings[1].
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, providing a map of all protonated carbons[1].
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for assigning quaternary carbons and connecting structural fragments, such as linking sugar units to each other and to the aglycone[1][10].
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and spatial proximity of protons, which is vital for confirming glycosidic linkages and the 3D structure[1].
-
Data Processing and Analysis
-
Software: Process the acquired data using standard NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase and baseline correction, and calibration.
-
Referencing: Reference the ¹H and ¹³C spectra to the residual solvent signals. For CD₃OD, δH = 3.31 ppm and δC = 49.0 ppm[6]. For C₅D₅N, δH = 8.74, 7.58, 7.22 ppm and δC = 150.35, 135.91, 123.87 ppm[2].
-
Interpretation: Analyze the 1D and 2D spectra systematically to piece together the molecular structure, as outlined in the workflow below.
Structural Elucidation Workflow and Analysis
The complete structural elucidation of this compound follows a logical workflow, combining chromatographic isolation with spectroscopic analysis.
Key 2D NMR Correlations for Structural Assembly
The assembly of the final structure relies on interpreting key correlations from 2D NMR spectra. The HMBC experiment is paramount for connecting the different parts of the molecule.
-
Aglycone Core: COSY correlations establish the proton-proton coupling networks within the triterpenoid rings, while HMBC correlations help assign quaternary carbons.
-
Sugar Identification: The spin systems of each sugar unit are traced using COSY and TOCSY experiments.
-
Glycosidic Linkages: The connections between the sugar moieties and the aglycone are determined by observing HMBC correlations between an anomeric proton (H-1 of a sugar) and a carbon of the aglycone or another sugar, typically over three bonds (³JCH). For example, a correlation between the anomeric proton of Glc I and C-3 of the aglycone confirms their linkage.
The diagram below illustrates the logical connections derived from key COSY and HMBC correlations that are essential for assembling the structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrphr.org [iosrphr.org]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. emerypharma.com [emerypharma.com]
Enzymatic Synthesis of 11-Deoxymogroside IIIE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxymogroside IIIE, a minor cucurbitane-type triterpenoid (B12794562) glycoside from the monk fruit (Siraitia grosvenorii), is a compound of increasing interest for pharmacological research due to its potential therapeutic activities. Efficient and selective synthesis of this compound is crucial for in-depth biological and toxicological studies. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound. The primary method detailed is the enzymatic hydrolysis of a more abundant precursor, 11-deoxymogroside V, utilizing β-glucosidase. This approach offers a specific and efficient route for the targeted production of this compound. While direct literature on the enzymatic conversion to this compound is limited, this protocol is based on the well-established enzymatic hydrolysis of the structurally similar Mogroside V to Mogroside IIIE.[1]
Introduction
Mogrosides, the principal sweetening components of monk fruit, have gained significant attention for their potential as natural, non-caloric sweeteners and their pharmacological properties, including antioxidant and anti-inflammatory effects.[2] The biological activities of these compounds can often be enhanced by modifying their glycosidic structure. Enzymatic hydrolysis presents a highly specific and efficient method for such transformations. The conversion of the pentaglycosylated 11-deoxymogroside V to the triglycosylated this compound involves the selective cleavage of two specific glucose moieties by a glycoside hydrolase, such as β-glucosidase.[1]
Data Presentation: Quantitative Parameters for Mogroside Hydrolysis
Table 1: Kinetic Parameters for the Hydrolysis of Mogroside V by Free β-Glucosidase
| Parameter | Value | Unit |
| Michaelis Constant (Km) | 0.33 | mM |
| Rate Constant (K) | 0.017 | min-1 |
| Time to 50% Production (τ50) | 41.1 | min |
| Time to Complete Production (τcomplete) | 120 | min |
Source: Adapted from literature on Mogroside V hydrolysis.[3][4]
Table 2: Operational Parameters for Immobilized β-Glucosidase in Mogroside V Hydrolysis
| Parameter | Optimal Condition |
| pH | 4.0 |
| Temperature | 30 |
| Reusability | >80% activity after 10 cycles |
| Storage Stability | >80% activity after 50 days |
Source: Adapted from literature on immobilized β-glucosidase for mogroside deglycosylation.[3][4]
Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis Pathway
The enzymatic conversion of 11-deoxymogroside V to this compound is a hydrolysis reaction catalyzed by β-glucosidase, which selectively cleaves the outer glucose units.
Experimental Workflow
The overall experimental workflow for the enzymatic synthesis and subsequent purification of this compound is outlined below.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the enzymatic hydrolysis of 11-deoxymogroside V to produce this compound.
Materials:
-
11-deoxymogroside V (substrate)
-
β-glucosidase
-
Citrate (B86180) buffer (0.1 M, pH 4.0)
-
Methanol (B129727) (100%)
-
Temperature-controlled vessel (e.g., water bath or incubator shaker)
-
HPLC system for analysis
Procedure:
-
Enzyme Activity Assay: Determine the activity of the β-glucosidase solution using a standard substrate such as p-nitrophenyl-β-D-glucopyranoside (pNPG).[1]
-
Substrate Preparation: Prepare a stock solution of 11-deoxymogroside V in 0.1 M citrate buffer (pH 4.0). A starting concentration in the range of 0.5-1.0 mg/mL is recommended for initial optimization.[1]
-
Enzymatic Reaction:
-
In a temperature-controlled vessel, add the 11-deoxymogroside V substrate solution.
-
Pre-heat the solution to the optimal temperature for β-glucosidase, typically around 60°C.[1]
-
Initiate the reaction by adding a predetermined amount of β-glucosidase solution. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.[1]
-
Incubate the reaction mixture at 60°C with gentle agitation.[1]
-
-
Reaction Monitoring and Termination:
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[1]
-
Terminate the enzymatic reaction in the aliquots by adding an equal volume of 100% methanol to denature the enzyme.[1]
-
Centrifuge the terminated samples to pellet the denatured protein and other insoluble materials.[1]
-
-
Product Analysis (HPLC):
-
Analyze the supernatant of the terminated samples by HPLC to quantify the disappearance of the substrate (11-deoxymogroside V) and the appearance of the product (this compound).
-
A typical HPLC condition would involve a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid. Monitor the elution profile using a UV detector at approximately 210 nm.[1]
-
Protocol 2: Purification of this compound
This protocol outlines the purification of the target compound from the reaction mixture.
Materials:
-
Terminated reaction mixture
-
Macroporous resin (e.g., HP-20)
-
Ethanol-water mixtures for elution
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Initial Purification:
-
Chromatographic Purification:
-
Load the concentrated aqueous solution onto a pre-equilibrated macroporous resin column.[1]
-
Wash the column with deionized water to remove salts and highly polar impurities.[1]
-
Elute the mogrosides with a stepwise or gradient of ethanol-water mixtures.[1]
-
Collect fractions and analyze them by HPLC to identify those containing pure this compound.[1]
-
-
Final Product Preparation:
Conclusion
The enzymatic synthesis of this compound via the hydrolysis of 11-deoxymogroside V offers a promising and selective method for obtaining this valuable compound for research and development. The provided protocols, based on established methodologies for similar mogrosides, serve as a robust starting point for process optimization. Further studies to determine the specific kinetic parameters for the hydrolysis of 11-deoxymogroside V will be beneficial for scaling up the production of this compound.
References
Application Notes: 11-Deoxymogroside IIIE as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound serves as a valuable reference standard in the phytochemical analysis of this economically important medicinal and food plant.[1] Its use as a standard is crucial for the accurate identification and quantification of related mogrosides in raw plant material, extracts, and finished products, ensuring quality control and facilitating pharmacological research.[1] Beyond its role as a biomarker for quality control, emerging research on structurally similar mogrosides suggests potential pharmacological activities, making highly purified this compound a valuable tool in metabolic studies and drug discovery.
Physicochemical Data and Specifications
The quality of a reference standard is paramount for accurate analytical results. The following table summarizes typical physicochemical data and specifications for a commercial this compound reference standard.[1]
| Parameter | Specification | Method of Analysis |
| Chemical Name | This compound | - |
| CAS Number | 1793003-47-0[1] | - |
| Molecular Formula | C₄₈H₈₂O₁₈[1] | Mass Spectrometry |
| Molecular Weight | 947.17 g/mol [1] | Mass Spectrometry |
| Purity | ≥95% (typically 95%~99%)[1] | HPLC-DAD or HPLC-ELSD |
| Identification | Conforms to structure[1] | ¹H-NMR, ¹³C-NMR, MS |
| Appearance | White to off-white solid[1] | Visual Inspection |
| Solubility | Soluble in methanol (B129727), ethanol[1] | Experimental Observation |
| Storage | 2-8°C, protected from light[1] | Supplier Recommendation |
Data Presentation: Analytical Method Performance
While a singular validated method exclusively for this compound is not prominently documented, established multi-component analysis methods for mogrosides provide a robust framework for its determination.[2] The following table summarizes the reported performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of major mogrosides like Mogroside V, which can provide a reasonable proxy for the expected performance for this compound due to their structural similarities.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984 |
| Limit of Detection (LOD) | 0.75 µg/mL | 9.288 - 18.159 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | 5 ng/mL (for Mogroside V in plasma) |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78% | 3.5% - 5.2% |
| Accuracy (Recovery %) | 85.1% - 103.6% | 95.5% - 103.7% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general method for the quantification of this compound in a sample matrix using HPLC with UV detection. Optimization may be necessary depending on the specific sample complexity and HPLC system.[3]
A. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)[4]
B. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase composition to achieve concentrations ranging from approximately 0.05 to 1.0 mg/mL. These solutions will be used to construct a calibration curve.[3]
C. Sample Preparation
-
Extraction: For plant material or extracts, accurately weigh a known amount of the homogenized sample. Extract the mogrosides using a suitable solvent such as 70% methanol in water, aided by ultrasonication for 30 minutes.[3]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.[3]
D. HPLC Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-80% B[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 203 nm or 210 nm[3][4] |
E. Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.[3]
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.[3]
-
Quantify the amount of this compound in the sample using the calibration curve.[3]
Protocol 2: High-Sensitivity Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices or at low concentrations, a UPLC-MS/MS method is recommended.[1][3]
A. Instrumentation and Materials
-
UPLC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)[3]
-
Reversed-phase C18 or UPLC equivalent column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
-
This compound reference standard
-
LC-MS grade acetonitrile, methanol, and water[3]
-
LC-MS grade formic acid[3]
B. Standard and Sample Preparation Prepare standard and sample solutions as described in the HPLC-UV protocol, but use LC-MS grade solvents and ensure dilutions result in concentrations appropriate for the sensitivity of the mass spectrometer.[3]
C. UPLC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.25 mL/min[2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25°C[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |
| Detection | Multiple Reaction Monitoring (MRM)[1] |
| Ion Source Temperature | 500°C |
D. Analysis and Quantification Quantification is performed using the peak area of the specific MRM transition for this compound, with reference to a calibration curve generated from the analysis of the working standard solutions.[3]
Visualization of Experimental Workflow and Signaling Pathways
References
In Vitro Metabolism of 11-Deoxymogroside IIIE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii (monk fruit). While major mogrosides like Mogroside V have been extensively studied for their intense sweetness and potential pharmacological activities, the metabolic fate of minor mogrosides such as this compound is less characterized. Understanding the in vitro metabolism of this compound is crucial for evaluating its bioavailability, efficacy, and safety.
These application notes provide a comprehensive overview of the probable in vitro metabolic pathways of this compound, detailed protocols for conducting relevant experiments, and a summary of available quantitative data from closely related analogs. Due to the limited published research specifically on this compound, data from structurally similar mogrosides, particularly Mogroside III and Mogroside V, are used as a proxy to infer its metabolic behavior. The primary metabolic transformation anticipated for mogrosides is deglycosylation by the gut microbiota.
Predicted Metabolic Pathway of this compound
The principal in vitro metabolic pathway for mogrosides involves the sequential removal of glucose moieties by gut microbial enzymes, ultimately leading to the formation of the aglycone, mogrol.[1][2]
Data Presentation: In Vitro Metabolism of Related Mogrosides
The following tables summarize quantitative data from in vitro metabolism studies of Mogroside V and Mogroside III, which can serve as a reference for predicting the metabolic fate of this compound.
Table 1: In Vitro Metabolism of Mogroside V by Human Gut Microbiota
| Time Point (hours) | Mogroside V Remaining (%) | Major Metabolites Detected | Reference |
| 0 | 100 | - | [3] |
| 24 | Dramatically decreased | Mogroside III, Mogroside II, Mogroside I, Mogrol | [3] |
Table 2: Metabolic Fate of Various Mogrosides in Human Fecal Homogenates
| Mogroside | Time to Complete Metabolism (hours) | Terminal Metabolite | Reference |
| Mogroside IIIe | < 24 | Mogrol | [1] |
| Mogroside V | < 24 | Mogrol | [1] |
| Siamenoside I | < 24 | Mogrol | [1] |
| Isomogroside V | < 24 | Mogrol | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Gut Microbiota (Fecal Homogenate)
This protocol is designed to assess the deglycosylation of this compound by the complex microbial community of the human gut.
Workflow for Gut Microbiota Metabolism Assay
Materials:
-
This compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Anaerobic chamber or system
-
Incubator (37°C)
-
Centrifuge
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal standard (e.g., a structurally related compound not found in the samples)
-
LC-MS/MS system
Procedure:
-
Preparation of Fecal Homogenate:
-
All procedures should be performed under anaerobic conditions.
-
Collect fresh fecal samples from healthy volunteers who have not taken antibiotics for at least 3 months.
-
Prepare a 10% (w/v) fecal homogenate by suspending the fecal sample in anaerobic phosphate buffer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to remove large debris. The supernatant will be used as the fecal slurry.
-
-
Incubation:
-
Pre-warm the fecal slurry to 37°C.
-
Prepare incubation mixtures by adding this compound (final concentration, e.g., 10 µM) to the fecal slurry.
-
Incubate the mixtures at 37°C under anaerobic conditions.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Processing:
-
To stop the reaction, add 3 volumes of ice-cold acetonitrile containing an internal standard to each aliquot.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins and bacteria.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound (this compound) and the formation of metabolites (e.g., intermediate glycosides, mogrol) using a validated LC-MS/MS method.[4][5]
-
Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Detection is typically performed in negative ion mode using selected reaction monitoring (SRM).[4]
-
Protocol 2: Metabolic Stability in Human Liver Microsomes
This protocol is used to determine the susceptibility of this compound to metabolism by Phase I (e.g., cytochrome P450) and Phase II (e.g., UGTs) enzymes present in human liver microsomes.
Workflow for Microsomal Stability Assay
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting co-elution of mogroside isomers in HPLC
Welcome to the technical support center for the chromatographic analysis of mogroside isomers. Mogrosides, the natural sweeteners from monk fruit (Siraitia grosvenorii), present a significant analytical challenge due to their structural similarity, often leading to co-elution in High-Performance Liquid Chromatography (HPLC).[1] This guide provides troubleshooting advice and detailed methodologies to help researchers, scientists, and drug development professionals resolve common separation issues.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mogroside isomers so challenging?
Mogroside isomers, such as Mogroside V and iso-Mogroside V, share the same aglycone core (mogrol) and differ only in the number or linkage positions of glucose moieties.[1][2] This results in very similar physicochemical properties, including polarity and hydrophobicity, making their separation by conventional chromatographic techniques difficult.[3]
Q2: What are the common HPLC methods for separating mogroside isomers?
Reversed-phase (RP) HPLC is the most widely used technique for mogroside analysis.[1] Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography can provide alternative selectivity for resolving closely eluting isomers.[1]
Q3: Which stationary phase (column) should I choose for mogroside isomer separation?
The choice of stationary phase is critical for achieving separation.[4]
-
C18 columns are the most common starting point for reversed-phase separation of mogrosides based on hydrophobicity.[1][5]
-
Mixed-mode columns , such as those combining reversed-phase and ion-exchange mechanisms (e.g., Primesep AP), can offer enhanced selectivity for complex isomer mixtures.[1][6]
-
Columns with different selectivities , such as those with phenyl-hexyl or embedded polar groups, can be beneficial if a C18 column fails to provide adequate resolution.
Q4: What detection methods are suitable for mogroside analysis?
-
UV detection at low wavelengths (203-210 nm) is commonly used.[1][5]
-
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are also effective, especially since mogrosides lack a strong chromophore.[1][6]
-
Mass Spectrometry (MS) provides high sensitivity and specificity, aiding in the identification and confirmation of different isomers.[7]
Troubleshooting Guide for Co-elution of Mogroside Isomers
Issue: Poor resolution or complete co-elution of mogroside isomers.
This is the most common problem encountered during mogroside analysis. The following troubleshooting workflow can help systematically address this issue.
Caption: A logical workflow for troubleshooting the co-elution of mogroside isomers in HPLC.
Step 1: Verify HPLC System Performance
Before modifying the method, ensure the HPLC system is functioning correctly. Poor peak shape can contribute to apparent co-elution.[8]
-
Broad or Tailing Peaks: Check for column contamination, voids in the column, or excessive extra-column volume.[8] Flushing the column with a strong solvent may help.[8]
-
Inconsistent Retention Times: This could be due to an unstable pump, leaks, or inadequate column equilibration between injections.[3]
Step 2: Optimize the Mobile Phase
Altering the mobile phase composition is often the first and most effective step in improving separation.[4][9]
-
Organic Modifier:
-
Solvent Type: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile generally provides better efficiency (sharper peaks), while methanol can offer different selectivity due to its different solvent properties.[4][8]
-
Solvent Strength: Adjust the ratio of the organic modifier to the aqueous phase. For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks.[10]
-
-
Mobile Phase pH and Additives:
-
For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[4] Adding a buffer like ammonium (B1175870) formate (B1220265) or a small amount of acid (e.g., 0.5% acetic acid) can improve peak shape and resolution.[1][6]
-
Step 3: Evaluate and Change the Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[4]
-
Different Reversed-Phase Chemistry: If using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.
-
Alternative Chromatography Modes:
-
HILIC: This technique is suitable for polar compounds like glycosides and can provide a different elution order compared to reversed-phase chromatography.[1]
-
Mixed-Mode Chromatography: Columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can be highly effective for separating complex isomer mixtures.[1]
-
Step 4: Adjust Operating Parameters
Fine-tuning the temperature and flow rate can further enhance resolution.
-
Column Temperature:
-
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[11][12] However, it can also affect selectivity, sometimes improving and sometimes worsening the separation of specific isomers.[11][12] Experimenting with temperatures between 20-40°C is a good starting point.[1][13]
-
-
Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.[4]
-
Experimental Protocols and Data
Sample Preparation Protocol
Proper sample preparation is crucial for accurate and reproducible results.[1]
Caption: A typical workflow for preparing mogroside samples for HPLC analysis.
-
Extraction: For dried monk fruit powder, use an ultrasound-assisted extraction method with a methanol/water (80/20, v/v) solvent. For commercial sweetener products, dissolve them in deionized water.[1]
-
Dilution: Dilute the initial extract in a solvent compatible with the mobile phase.[1]
-
Filtration: Filter all samples through a 0.2 µm syringe filter before injection to prevent column clogging.[1]
HPLC Methodologies for Mogroside Analysis
The following tables summarize different HPLC conditions that have been used for the analysis of mogrosides.
Table 1: Reversed-Phase HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] | Alltima C18 (250 mm x 4.6 mm, 5 µm)[13] | C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient)[1] | Acetonitrile:Water (22:78, v/v)[13] | Acetonitrile and Water (Gradient)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[13] | Not Specified |
| Temperature | 32 °C[1] | 32 °C[13] | Not Specified |
| Detection | UV at 203 nm or 210 nm[1] | UV at 203 nm[13] | UV at 203 nm[5] |
Table 2: Mixed-Mode and HILIC HPLC Methods
| Parameter | Mixed-Mode Method | HILIC Method |
| Column | Primesep AP (150 mm x 4.6 mm, 5 µm)[6] | Acclaim Trinity P1[1] |
| Mobile Phase | Acetonitrile (80%) and 0.5% Acetic Acid in Water[6] | 81/19 (v/v) acetonitrile/10 mM ammonium formate buffer (pH 3.0)[1] |
| Flow Rate | 1.0 mL/min[6] | Not Specified |
| Temperature | 50 °C (detector)[6] | 20–30 °C[1] |
| Detection | ELSD[6] | CAD or UV at 210 nm[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Analysis Conditions, Part 1: Mobile Phase | Malvern Panalytical [malvernpanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 12. chromtech.com [chromtech.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Extraction of Minor Mogrosides from Siraitia grosvenorii
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and enrichment of minor mogrosides from Siraitia grosvenorii (monk fruit).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of minor mogrosides.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of Minor Mogrosides | 1. Suboptimal Fruit Maturity: The concentration of minor mogrosides varies significantly with the fruit's ripeness. Immature fruits are richer in less glycosylated mogrosides like mogroside IIE and III, while mature fruits have a higher concentration of mogroside V.[1][2] 2. Inefficient Extraction Method: The chosen extraction parameters (solvent, temperature, time) may favor the extraction of the more abundant Mogroside V. 3. Degradation of Mogrosides: High temperatures during extraction or drying can lead to the degradation of mogrosides.[3] 4. Co-elution with Major Components: During purification, minor mogrosides may co-elute with the highly abundant Mogroside V, leading to apparent low yields in isolated fractions. | 1. Harvest at the appropriate time: For higher yields of mogroside IIE and III, use fruits harvested at an earlier stage (around 15-45 days after pollination). For more complex minor mogrosides, harvest later (around 75-90 days).[1][2] 2. Optimize Extraction Parameters: Experiment with different solvent systems. A slightly less polar solvent might favor the extraction of less glycosylated minor mogrosides. Systematically test different temperatures and extraction times. 3. Control Temperature: Utilize low-temperature drying methods for the fruit and maintain moderate temperatures during extraction (e.g., 40-60°C).[4][5] 4. Refine Purification Protocol: Employ a gradient elution during chromatography to achieve better separation of mogrosides with different polarities. Consider specialized resins like boronic acid-functionalized silica (B1680970) gel for more selective separation.[6] |
| Co-extraction of Impurities (e.g., Pigments, Sugars) | 1. Inappropriate Solvent Choice: Highly polar solvents like water can co-extract significant amounts of sugars and other polar impurities. 2. Lack of Pre-treatment: Failure to perform a preliminary washing step can lead to a high load of surface impurities. | 1. Solvent Optimization: While water is a common solvent, consider using a hydroalcoholic solution (e.g., 50-70% ethanol) to reduce the extraction of highly polar impurities.[4] 2. Pre-wash the Resin: Before loading the extract, thoroughly wash the macroporous resin with deionized water to remove unbound sugars and pigments.[7] |
| Poor Separation of Minor Mogrosides from Mogroside V | 1. Inadequate Chromatographic Resolution: The stationary phase and mobile phase may not be optimal for separating structurally similar mogrosides. 2. Overloading of the Column: Exceeding the binding capacity of the resin can lead to poor separation. | 1. Optimize Chromatography: Test different types of macroporous resins or C18 columns. Implement a shallow gradient elution with a suitable solvent system (e.g., acetonitrile-water or methanol-water) to improve resolution.[8][9] 2. Reduce Sample Load: Decrease the amount of crude extract loaded onto the column to ensure optimal binding and separation. |
| Inaccurate Quantification of Minor Mogrosides | 1. Lack of Reference Standards: Accurate quantification requires certified reference standards for each minor mogroside. 2. Inappropriate Analytical Method: The chosen HPLC method may not be sensitive or selective enough for minor components. | 1. Use Certified Standards: Obtain commercially available reference standards for the specific minor mogrosides of interest.[1][8] 2. Employ a Validated HPLC-MS/MS Method: For complex mixtures and low concentrations, HPLC coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for accurate quantification.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common minor mogrosides found in Siraitia grosvenorii?
A1: Besides the major component, Mogroside V, other significant mogrosides include Mogroside IIE, Mogroside III, Mogroside IIIe, Mogroside IV, isomogroside V, and siamenoside I.[1][2] The profile of these minor mogrosides changes depending on the fruit's maturity.[1][2]
Q2: Which extraction method is best for maximizing the yield of minor mogrosides?
A2: While no single method is universally "best," advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields and shorter extraction times compared to conventional methods.[4][10] However, the optimal method will depend on the specific minor mogroside of interest and the available equipment. Flash extraction has also been shown to provide high yields.[4][10]
Q3: Can the yield of minor mogrosides be increased through biotransformation?
A3: Yes, enzymatic conversion is a promising strategy. For instance, Mogroside V can be selectively converted into Mogroside III E using the β-glucosidases from Saccharomyces cerevisiae.[11][12] This approach can be valuable for producing specific minor mogrosides that are present in low concentrations in the fruit.
Q4: What is the recommended starting point for developing a purification protocol for minor mogrosides?
A4: A common and effective starting point is to use macroporous resin chromatography.[9] The crude extract is loaded onto the column, and a stepwise or gradient elution with increasing concentrations of ethanol (B145695) in water is used to separate the mogrosides based on their polarity. Fractions can then be analyzed by HPLC to identify those enriched in the desired minor mogrosides. For higher purity, further purification steps using techniques like preparative HPLC or specialized affinity chromatography may be necessary.[6]
Q5: How does the choice of solvent affect the extraction of minor mogrosides?
A5: The polarity of the solvent plays a crucial role. Water is a green and effective solvent for extracting mogrosides.[3] Ethanol-water mixtures are also commonly used and can be optimized to balance the extraction of mogrosides with the co-extraction of impurities.[4] For less glycosylated (and thus less polar) minor mogrosides, a solvent system with a slightly lower polarity might be beneficial.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [13] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | [4] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [4] |
| UAE | Water | 1:30 | 50 | 40 min | 3.97 | [10] |
| Microwave-Assisted Extraction (MAE) | Water | 1:30 | N/A (638 W) | 25 min | 1.31 | [10] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [4] |
| Flash Extraction | Water | 1:25 | 60 | 10 min | 8.6 | [10] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Mogrosides
Objective: To extract mogrosides from dried Siraitia grosvenorii fruit powder using ultrasonication.
Materials and Equipment:
-
Dried and powdered Siraitia grosvenorii fruit
-
60% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a known amount of powdered Siraitia grosvenorii fruit and place it in a beaker.
-
Add 60% ethanol at a solid-to-liquid ratio of 1:45 (g/mL).[4]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 55°C.[4]
-
Apply sonication for 45 minutes.[4]
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
Concentrate the extract using a rotary evaporator to remove the ethanol and reduce the volume.
-
The resulting concentrated extract can be used for subsequent purification and analysis.
Purification of Mogrosides using Macroporous Resin
Objective: To separate and enrich mogrosides from the crude extract.
Materials and Equipment:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101 type)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
-
HPLC for analysis
Procedure:
-
Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Load the dissolved extract onto the top of the resin bed.
-
Wash the column with several bed volumes of deionized water to remove highly polar impurities like sugars.
-
Begin the elution of mogrosides using a stepwise or gradient of increasing ethanol concentration in water (e.g., 10%, 20%, 30%, 40%, 70% ethanol).
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the collected fractions using HPLC to determine the concentration of different mogrosides in each fraction.
-
Pool the fractions that are rich in the desired minor mogrosides.
-
The pooled fractions can be further concentrated or subjected to additional purification steps if higher purity is required.
Visualizations
Caption: Workflow for the extraction, purification, and analysis of minor mogrosides.
Caption: Decision tree for troubleshooting low yields of minor mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. hielscher.com [hielscher.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. mdpi.com [mdpi.com]
- 10. maxapress.com [maxapress.com]
- 11. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 11-Deoxymogroside IIIE in solution and storage
This technical support center provides guidance on the stability of 11-Deoxymogroside IIIE in solution and during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and much of the guidance provided is based on data from structurally similar mogrosides, such as Mogroside V. It is strongly recommended to conduct specific stability studies for your unique formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] For shorter periods, storage at 4°C is also acceptable.[1][2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.[3]
Q2: How should I store solutions of this compound?
A2: Stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C for extended stability.[2] For aqueous solutions, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in different pH solutions?
A3: Based on the stability of Mogroside V, this compound is expected to be stable in a pH range of 3 to 12 when stored at 2-8°C.[3][4] However, at extreme pH values, particularly when combined with elevated temperatures, hydrolysis of the glycosidic bonds may occur.[3]
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in methanol (B129727) and water.[1] However, it has low solubility in aqueous buffers like PBS, which is a common challenge for triterpenoid (B12794562) glycosides due to their large, hydrophobic core.[5] For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[5] When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (ideally ≤ 0.1%) to avoid precipitation and cellular toxicity.[5]
Data Presentation: Inferred Stability Profile
The following tables summarize the expected stability of this compound based on data for closely related mogrosides.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Considerations |
| Solid | -20°C | Long-term | Protect from moisture. |
| 4°C | Short-term | Protect from moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light; avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Protect from light; avoid freeze-thaw cycles.[2] | |
| Aqueous Solution | 2-8°C | Short-term (days) | Prepare fresh if possible. |
Table 2: Inferred pH Stability in Aqueous Solution at 2-8°C
| pH Range | Expected Stability | Potential Degradation Pathway |
| 3 - 12 | Stable | Minimal degradation expected.[3] |
| < 3 | Potential for degradation | Acid-catalyzed hydrolysis of glycosidic bonds. |
| > 12 | Potential for degradation | Base-catalyzed hydrolysis of glycosidic bonds. |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in HPLC analysis after storage. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound was stored at the recommended temperature (2-8°C or -20°C), protected from light and moisture.[3]2. Check for Contamination: Analyze a fresh, unopened sample to rule out contamination.[3]3. Perform Forced Degradation: Subject a small amount of the compound to stress conditions (e.g., acid, base, heat) to identify potential degradation products via HPLC.[3] |
| Precipitation of the compound from solution upon storage. | Poor solubility or degradation leading to less soluble products. | 1. Check Solubility: Confirm the solubility of this compound in your chosen solvent.[3]2. Filter the Solution: If precipitation is observed, filter the solution before use to remove insoluble material.[3]3. Consider Co-solvents: For aqueous solutions, using a co-solvent or a solubilizing agent might be necessary.[5] |
| Inconsistent experimental results. | Variability in sample integrity or preparation. | 1. Use Fresh Solutions: Prepare working solutions fresh from a properly stored stock solution for each experiment.2. Ensure pH Control: Verify that the pH of your experimental medium is within the stable range for mogrosides (pH 3-12).[3]3. Standardize Sample Handling: Maintain consistent procedures for sample preparation and handling. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Hydrolytic Stability
This protocol provides a general procedure to investigate the hydrolytic stability of this compound.
-
Objective: To identify potential degradation products under acidic and basic conditions.
-
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with a C18 column and a suitable detector (e.g., UV or ELSD).
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.[3]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Neutralization: After incubation, neutralize the acidic and basic samples before HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.[3]
-
Protocol 2: Stability-Indicating HPLC Method for Mogrosides
This protocol provides a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Objective: To separate this compound from its potential degradation products and quantify its purity.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A shallow gradient should be optimized to resolve closely eluting compounds. A starting point could be a linear gradient from 30% to 45% B over 40 minutes.[6]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 203-210 nm or ELSD.
-
Injection Volume: 10-20 µL.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical troubleshooting flow for stability issues.
References
Overcoming poor signal intensity in NMR for 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor signal intensity during the Nuclear Magnetic Resonance (NMR) analysis of 11-Deoxymogroside IIIE.
Frequently Asked Questions (FAQs)
Q1: I am observing very weak signals in the ¹H NMR spectrum of my this compound sample. What are the primary causes?
A1: Poor signal intensity in the ¹H NMR spectrum of this compound can stem from several factors, which can be broadly categorized as issues related to sample preparation, NMR acquisition parameters, or the instrument itself. Common causes include:
-
Low Sample Concentration: This is the most frequent reason for weak signals. Due to its nature as a minor mogroside, isolating sufficient quantities of pure this compound for comprehensive spectroscopic analysis can be a significant hurdle.[1]
-
Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad and weak signals.[2][3]
-
Incorrect Acquisition Parameters: An insufficient number of scans or an inappropriate relaxation delay can significantly reduce the signal-to-noise ratio.[2]
-
Sample Impurities: Paramagnetic impurities can cause significant line broadening and signal attenuation.[2]
-
Precipitation: The sample may have precipitated out of solution, reducing the concentration of the analyte in the NMR-active region.[2]
-
Signal Overlap: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of mogrosides are often crowded due to the presence of multiple sugar units, leading to significant signal overlap. This complicates the unambiguous assignment of chemical shifts and the determination of connectivity.[1]
Q2: How can I improve the signal-to-noise ratio (S/N) for my this compound spectrum?
A2: Improving the signal-to-noise (S/N) ratio is critical for obtaining a high-quality NMR spectrum. Here are several effective strategies:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[2][4] Therefore, to double the S/N, you need to quadruple the number of scans.
-
Optimize Sample Concentration: For ¹H NMR of natural products like mogrosides, a concentration of 5-10 mg in approximately 0.5 mL of a suitable deuterated solvent is recommended.[5]
-
Use a Higher Field Spectrometer: The signal-to-noise ratio generally increases with the magnetic field strength.[4]
-
Cryogenically Cooled Probes: These probes significantly reduce thermal noise, leading to a 3-4 fold improvement in S/N.[6]
-
Advanced Pulse Sequences: Techniques like hyperpolarization (e.g., DNP, PHIP, SABRE) can dramatically enhance signal intensity.[7] For complex spectra with overlapping signals, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for resolving individual components.[1]
Q3: The sugar region (δ 3.0-5.5 ppm) of my ¹H NMR spectrum is very crowded. How can I resolve these signals?
A3: Signal overlap in the sugar region is a common challenge with glycosides like this compound due to the presence of multiple similar sugar units.[1] To address this:
-
Utilize 2D NMR: Heavily rely on 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations, helping to trace the spin systems within each sugar ring.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Identifies one-bond ¹H-¹³C correlations, allowing you to link protons to their directly attached carbons.[1]
-
TOCSY (Total Correlation Spectroscopy): A 1D TOCSY experiment can be used to selectively irradiate an anomeric proton and reveal all the protons within that specific sugar unit.[8]
-
-
Change the Solvent: Using a different deuterated solvent, such as pyridine-d₅ instead of methanol-d₄, can alter the chemical shifts of the sugar protons and may resolve some overlapping signals. Pyridine-d₅ is often preferred for its ability to resolve overlapping signals of sugar moieties.[5]
-
Band-Selective Experiments: Techniques like SUN (Suppression of Unwanted Signals) can be used to selectively suppress dominant signals, allowing for the observation of lower-intensity signals that were previously obscured.[9]
Q4: My ¹³C NMR spectrum for this compound is very weak. Is this normal and how can I improve it?
A4: Yes, this is a very common challenge. The ¹³C nucleus is inherently much less sensitive than ¹H due to its low natural abundance (1.1%) and smaller magnetic moment.[10] This results in signals that are thousands of times weaker than proton signals.[10] To obtain a good ¹³C spectrum:
-
Use a Concentrated Sample: This is the most critical factor.
-
Increase the Number of Scans Significantly: A much larger number of scans is required for ¹³C NMR compared to ¹H NMR to achieve an adequate S/N ratio.
-
Utilize Proton Decoupling: Ensure ¹H decoupling is active during acquisition. This collapses multiplets into single lines and provides a signal enhancement through the Nuclear Overhauser Effect (NOE), which can boost the signal by up to 200%.[10]
-
Optimize the Relaxation Delay (D1): Quantitative ¹³C NMR requires a longer relaxation delay.[11] However, for qualitative analysis, a shorter delay can be used to save time, especially when combined with a smaller pulse angle.
-
Employ Sensitivity-Enhanced Experiments:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can distinguish between CH, CH₂, and CH₃ groups and often provides a better S/N than a standard ¹³C experiment.
-
HSQC/HMBC: Since these are proton-detected experiments, they are much more sensitive than direct ¹³C detection. The ¹³C chemical shifts can be obtained from the indirect dimension of these 2D spectra.[6]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Signal-to-Noise
This guide provides a step-by-step workflow for diagnosing and resolving poor S/N issues.
Caption: Troubleshooting workflow for poor NMR signal-to-noise.
Guide 2: Resolving Overlapping Signals in the Sugar Region
This guide outlines a decision-making process for tackling spectral overlap.
Caption: Decision tree for resolving overlapping NMR signals.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition for this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.[5]
-
Dissolve the sample in approximately 0.5 mL of deuterated methanol (B129727) (CD₃OD) or deuterated pyridine (B92270) (C₅D₅N).[5]
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field using automated or manual procedures to achieve good homogeneity.[2] A poor lock signal can indicate shimming problems.[2]
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[13]
-
Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to improve the S/N ratio.
-
Relaxation Delay (D1): Set to 1.5 - 2.0 seconds for qualitative analysis.[13][14]
-
Acquisition Time (AQ): Set to 2 - 4 seconds to ensure good digital resolution.
-
Pulse Width (P1): Use a calibrated 30° or 90° pulse value. A 30° pulse allows for a shorter relaxation delay.[13]
-
Receiver Gain (RG): Adjust automatically using the instrument's 'rga' command or equivalent.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CD₃OD at δ 3.31 ppm).[10]
-
Protocol 2: 2D HSQC for ¹H-¹³C Correlation
-
Sample Preparation: Follow the same procedure as for ¹H NMR, but a more concentrated sample is beneficial.
-
Instrument Setup: Lock and shim as for the ¹H experiment.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Number of Scans (NS): 4 to 16 scans per increment.
-
¹J(CH) Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling constant of ~145 Hz.
-
Spectral Widths:
-
F2 (¹H dimension): ~10-12 ppm centered around 5-6 ppm.
-
F1 (¹³C dimension): ~160-180 ppm to cover the full carbon chemical shift range.
-
-
Data Points:
-
F2: 2048 points.
-
F1: 256-512 increments.
-
-
-
Data Processing:
-
Apply Fourier transform in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
Reference the spectrum using the solvent signal.
-
Data Presentation
Table 1: Recommended NMR Acquisition Parameters for Routine Analysis
| Parameter | ¹H NMR (Qualitative) | ¹³C NMR (Qualitative) |
| Sample Conc. | 5-10 mg / 0.5 mL | >10 mg / 0.5 mL |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 16 - 128 | 1024 - 4096+ |
| Relaxation Delay (D1) | 1.5 s | 2.0 s |
| Acquisition Time (AQ) | 3.0 s | 1.0 - 1.5 s |
| Pulse Angle | 30° | 30° |
Table 2: Troubleshooting Checklist for Poor Signal Intensity
| Symptom | Possible Cause | Recommended Action |
| All signals are weak and noisy | Low sample concentration | Prepare a more concentrated sample. |
| Insufficient number of scans | Increase the number of scans (NS). | |
| Poor shimming | Re-shim the magnet, perform manual shimming if necessary.[2] | |
| Broad, distorted peaks | Poor shimming | Re-shim the magnet. |
| Sample precipitation/inhomogeneity | Filter the sample into the NMR tube.[3] | |
| Paramagnetic impurities | Pass the sample through a small plug of celite or silica. | |
| Weak quaternary carbon signals | Long T₁ relaxation | Increase the relaxation delay (D1) or use a smaller pulse angle. |
| Signal intensity varies between experiments | Sample degradation | Prepare a fresh sample immediately before analysis.[10] |
| Instrument instability | Check the lock signal stability; ensure constant temperature. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. CHAPTER-8 [cis.rit.edu]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. Band-selective NMR experiments for suppression of unwanted signals in complex mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. benchchem.com [benchchem.com]
Degradation pathways of mogrosides during extraction and purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of mogrosides during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for mogrosides during processing?
A1: Mogroside degradation can occur through two main pathways: enzymatic and chemical.
-
Enzymatic Degradation: This is the most well-documented degradation pathway and primarily involves the hydrolysis of glycosidic bonds by β-glucosidases.[1][2] This process typically occurs in vivo during fruit ripening and post-harvest storage but can also be a concern if enzymes are not properly inactivated during extraction.[3] The degradation proceeds in a stepwise manner, removing glucose units from Mogroside V to form mogrosides with fewer sugar moieties, and ultimately the aglycone, mogrol (B2503665).[4]
-
Chemical Degradation: While mogrosides are known for their relative stability, particularly Mogroside V, they can degrade under harsh chemical conditions.[5][6] This can include acid or base-catalyzed hydrolysis of the glycosidic linkages and potential oxidation of the aglycone. Specific studies on forced chemical degradation of mogrosides are limited, but degradation is a possibility under extreme pH, high temperatures, or in the presence of strong oxidizing agents.[7]
Q2: What are the known degradation products of Mogroside V?
A2: The primary degradation products of Mogroside V are formed through the sequential loss of glucose units. The main degradation products from enzymatic or microbial hydrolysis include:[4]
-
Siamenoside I
-
Mogroside IV
-
Mogroside III
-
Mogroside IIE
-
Mogrol (the aglycone)
The identification of degradation products from forced chemical degradation is not extensively reported in the literature. However, based on the structure of mogrosides, potential degradation products could include various partially deglycosylated mogrosides and oxidized forms of the mogrol backbone.
Q3: How do pH and temperature affect mogroside stability?
A3: Mogroside V is reported to be stable over a wide pH range, from 3 to 12, when stored at low temperatures (2-8 °C).[6] It also exhibits significant thermal stability, remaining stable at temperatures between 100 to 150°C for up to 4 hours and in boiling water for up to 8 hours.[6] However, prolonged exposure to high temperatures, especially in combination with extreme pH values, can lead to degradation.[7] One study noted that the adsorption performance of a purification resin for Mogroside V decreased at temperatures above 40°C, partly because Mogroside V decomposed more easily at higher temperatures.[7]
Troubleshooting Guides
Issue 1: Low Yield of Mogrosides After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure the monk fruit material is thoroughly ground to a fine powder to maximize surface area for solvent penetration. For solvent extraction, consider increasing the extraction time or the number of extraction cycles. For ultrasonic-assisted extraction, optimize sonication time and power. |
| Inappropriate Solvent Choice | Aqueous ethanol (B145695) (typically 70-80%) is commonly used for efficient mogroside extraction. If using water, hot water extraction may be more effective than cold water. The choice of solvent can impact the extraction of other compounds that may interfere with purification. |
| Enzymatic Degradation | If using fresh or improperly dried fruit, endogenous enzymes may degrade mogrosides. Consider a blanching step with hot solvent (e.g., ethanol) at the beginning of the extraction process to denature enzymes. |
| Thermal Degradation | Avoid excessive temperatures (above 80°C) for prolonged periods during extraction, especially if using methods like Soxhlet extraction.[7] |
Issue 2: Poor Purity of Mogrosides After Initial Purification
| Possible Cause | Troubleshooting Step |
| Resin Overload | The capacity of the macroporous resin may have been exceeded. Reduce the amount of crude extract loaded onto the column or increase the column volume. |
| Inefficient Washing | Ensure the column is washed with a sufficient volume of water after loading to remove polar impurities like sugars and salts before eluting the mogrosides. |
| Inappropriate Elution Solvent | A stepwise gradient of aqueous ethanol is typically used for elution. If purity is low, optimize the ethanol concentrations and the volume of each step to achieve better separation from less polar impurities. A common starting point is elution with 20-40% ethanol. |
| Co-elution of Impurities | If the initial purity is very low, consider a pre-purification step, such as precipitation with a non-polar solvent, to remove some of the interfering compounds before column chromatography. |
Issue 3: Suspected Degradation During Analysis (e.g., unexpected peaks in HPLC)
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | Ensure the mobile phase pH is within the stability range of the HPLC column and the mogrosides. The use of acidic modifiers like formic acid is common and generally does not cause degradation. |
| Degradation in Sample Solution | Analyze samples as soon as possible after preparation. If storage is necessary, keep them at low temperatures (2-8°C) and protected from light. Ensure the solvent used for sample preparation is neutral and of high purity. |
| Thermal Degradation in Autosampler | If the autosampler is not temperature-controlled, prolonged residence time before injection could lead to degradation, especially if the ambient temperature is high. Use a cooled autosampler if available. |
Quantitative Data Summary
Table 1: Mogroside V Stability Data
| Condition | Duration | Stability of Mogroside V | Reference |
| Temperature: 100-150°C | 4 hours | Stable | [6] |
| Temperature: Boiling Water | 8 hours | Stable | [6] |
| pH Range: 3-12 | - | Stable at 2-8°C | [6] |
| Temperature: >40°C | - | Increased decomposition observed | [7] |
Table 2: Purification Efficiency of Mogroside V
| Purification Method | Initial Purity | Final Purity | Reference |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | [7] |
| Semi-preparative HPLC | 76.34% | 99.60% | [7] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Mogrosides
-
Material Preparation: Dry the monk fruit (Siraitia grosvenorii) at a moderate temperature (e.g., 60°C) and grind it into a fine powder.
-
Extraction:
-
Mix the powdered fruit with 80% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filtration and Concentration:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract.
-
Protocol 2: Purification of Mogrosides using Macroporous Resin
-
Column Packing: Pack a glass column with a suitable macroporous resin (e.g., HP-20).
-
Equilibration: Equilibrate the column by washing with deionized water until the effluent is clear.
-
Loading: Dissolve the crude mogroside extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove polar impurities.
-
Elution:
-
Elute the column with a stepwise gradient of aqueous ethanol. A typical gradient might be:
-
2 bed volumes of 20% ethanol
-
3 bed volumes of 40% ethanol (to elute Mogroside V)
-
2 bed volumes of 80% ethanol (to regenerate the column)
-
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing high-purity Mogroside V.
-
Concentration: Combine the desired fractions and remove the solvent under reduced pressure to obtain the purified mogroside powder.
Protocol 3: HPLC-UV Analysis of Mogroside V
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be:
-
0-15 min: 20-30% A
-
15-25 min: 30-40% A
-
25-30 min: 40-20% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 203 nm
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Standard Preparation: Prepare a stock solution of Mogroside V standard in methanol (B129727) and dilute to create a calibration curve.
-
Sample Preparation: Dissolve the extract or purified fraction in the initial mobile phase composition.
Visualizations
Caption: Enzymatic degradation pathway of Mogroside V.
Caption: Hypothetical chemical degradation pathways for mogrosides.
Caption: General experimental workflow for mogroside extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. Mogroside - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Challenges in purifying low-abundance mogrosides like 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of low-abundance mogrosides, with a specific focus on 11-Deoxymogroside IIIE.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying low-abundance mogrosides like this compound?
A1: The main challenges in purifying low-abundance mogrosides such as this compound stem from two key factors:
-
Low Concentration: These mogrosides are present in very small quantities in the crude extract of Siraitia grosvenorii (monk fruit) compared to major components like Mogroside V.
-
Structural Similarity: Minor mogrosides often have structures that are very similar to the highly abundant mogrosides, differing only by a single hydroxyl group or glycosidic linkage. This makes their separation by traditional chromatographic methods difficult due to similar polarities and retention times.
Q2: What is the typical concentration of this compound in monk fruit?
A2: The concentration of this compound varies depending on the cultivar of Siraitia grosvenorii and the maturity of the fruit at the time of harvest. Generally, it is a minor constituent. For example, in the 'Donggua' cultivar, the concentration can range from approximately 0.27 mg/g to 1.20 mg/g of dried fruit pulp depending on the number of days after pollination[1].
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Mass Spectrometry (MS) is the most common technique.
-
HPLC-UV: This method is robust and widely available. However, since mogrosides lack a strong chromophore, detection is typically performed at low wavelengths (around 203 nm), which can lead to lower sensitivity and potential interference from other compounds[2].
-
LC-MS/MS: This is a highly sensitive and selective method, ideal for quantifying low-abundance compounds in complex matrices. It uses Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target molecule, minimizing interference[1][2][3].
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Macroporous Resin Chromatography
| Problem | Possible Cause | Solution |
| Low recovery of mogrosides | Incomplete elution from the resin. | Increase the ethanol (B145695) concentration in the elution solvent in a stepwise manner (e.g., 20%, 40%, 60%, 80%) to ensure all mogrosides are desorbed[4]. |
| Irreversible adsorption to the resin. | Select a resin with appropriate polarity and pore size for mogroside separation. Test different resin types (e.g., HZ 806) to find the optimal one for your specific application[4]. | |
| Co-elution of mogrosides | Insufficient separation due to similar polarities. | Optimize the stepwise gradient of the ethanol elution. A shallower gradient with smaller increases in ethanol concentration can improve the separation of structurally similar mogrosides. |
| Presence of colored impurities in the eluate | Inefficient removal of pigments during the washing step. | Ensure the column is thoroughly washed with deionized water after sample loading to remove polar impurities and pigments before eluting with ethanol[4]. |
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor peak resolution between this compound and other mogrosides | Inadequate separation on the C18 column. | Optimize the mobile phase gradient. A shallow and slow gradient of acetonitrile (B52724) in water is often necessary to separate closely eluting isomers[5]. Adding a small amount of formic acid (0.1%) to the mobile phase can improve peak shape[3]. |
| Column overloading. | Reduce the injection volume or the concentration of the enriched mogroside extract to avoid exceeding the column's loading capacity. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Add a modifier like formic acid to the mobile phase to suppress silanol (B1196071) interactions. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Low yield of purified this compound | Loss of compound during the process. | Carefully collect all fractions corresponding to the target peak. Use analytical HPLC to screen fractions before pooling to avoid including impure fractions. |
| Degradation of the compound. | Avoid harsh pH conditions and high temperatures during the purification process. |
Data Presentation
Table 1: Quantitative Data for this compound in Siraitia grosvenorii 'Donggua' Cultivar [1]
| Days After Pollination | Concentration (mg/g Dried Fruit Pulp) |
| 30 | 0.80 |
| 45 | 1.20 |
| 60 | 0.72 |
| 75 | 0.34 |
| 90 | 0.27 |
Table 2: Performance Comparison of Analytical Methods for Mogroside Quantification [2]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984 |
| Limit of Detection (LOD) | 0.75 µg/mL | 9.288 - 18.159 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | 5 ng/mL |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78% | 3.5% - 5.2% |
| Accuracy (Recovery %) | 85.1% - 103.6% | 95.5% - 103.7% |
| Note: Data for HPLC-UV and LC-MS/MS are based on the analysis of Mogroside V but serve as a reasonable proxy for this compound due to their structural similarities. |
Experimental Protocols
Extraction of Total Mogrosides from Siraitia grosvenorii[4]
-
Maceration: Macerate 500 g of powdered dried monk fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol.
-
Combine and Concentrate: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude mogroside extract.
Purification by Macroporous Resin Chromatography[4][6]
-
Column Packing and Equilibration: Pack a chromatography column with a suitable macroporous resin (e.g., HZ 806) and equilibrate it by washing with deionized water.
-
Sample Loading: Dissolve the crude mogroside extract in deionized water and load it onto the column.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other polar impurities.
-
Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).
-
Fraction Collection and Pooling: Collect fractions and monitor their composition by analytical HPLC. Pool the fractions containing this compound.
-
Concentration: Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.
Final Purification by Preparative HPLC[7][8]
-
System Preparation: Use a preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: Prepare a mobile phase consisting of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Sample Preparation: Dissolve the enriched mogroside extract in the initial mobile phase.
-
Injection and Gradient Elution: Inject the sample and run a shallow gradient elution, for example, 30-45% B over 40 minutes, to separate the mogrosides.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on retention time.
-
Analysis and Final Processing: Analyze the collected fractions for purity using analytical HPLC-MS. Pool the pure fractions, remove the solvent under reduced pressure, and lyophilize to obtain the final pure product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Potential signaling pathway activation by mogrosides.
References
Matrix effects in LC-MS/MS quantification of 11-Deoxymogroside IIIE in biological samples
Technical Support Center: Quantification of 11-Deoxymogroside IIIE
Welcome to the technical support center for the LC-MS/MS quantification of this compound in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components within a biological sample apart from this compound, such as proteins, salts, lipids, and metabolites.[1] These co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as matrix effect. This can result in either signal suppression (most common) or enhancement, which can compromise the accuracy, precision, and sensitivity of the quantification.[2][3][4]
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A2: The most reliable method for quantitatively assessing matrix effects is the post-extraction spike method.[2][5] This involves comparing the peak response of this compound spiked into a blank matrix extract (post-extraction) with the response of a pure standard solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 suggests enhancement.[2]
Q3: What are the primary causes of matrix effects in biological samples like plasma or urine?
A3: The primary causes are endogenous components of the biological matrix that co-elute with this compound. Phospholipids (B1166683) are a notorious cause of ion suppression in plasma and serum samples.[5][6] Other substances include salts, proteins, and metabolites that can compete with the analyte for ionization in the ESI source.[1][2]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the quantification of this compound?
A4: While not strictly mandatory, using a SIL-IS is highly recommended and considered the best practice for correcting matrix effects.[7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[1] If a SIL-IS for this compound is unavailable, a structural analog may be used, but with careful validation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS quantification of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-eluting interferences. | - Adjust the mobile phase pH. For mogrosides, adding a small amount of formic acid (0.1%) can improve peak shape.[8][9] - Use a guard column and ensure proper sample cleanup. - Optimize the chromatographic gradient to better separate the analyte from interferences.[1] |
| High Signal Suppression | - Insufficient sample cleanup. - Co-elution with phospholipids or other matrix components. - High concentration of salts in the final extract. | - Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[1][5] - Consider specialized cleanup methods like HybridSPE-Phospholipid to specifically remove phospholipids.[6][10] - Modify the HPLC method to separate the elution of this compound from the regions of significant matrix interference.[7] |
| Low Recovery | - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing. - Suboptimal SPE/LLE conditions (e.g., wrong pH, solvent). | - Optimize the extraction solvent and pH. For mogrosides, methanol (B129727) or acetonitrile (B52724) are commonly used for protein precipitation and extraction.[8][9][11] - Investigate the stability of this compound under your experimental conditions (e.g., temperature, pH).[12] - Methodically optimize your SPE/LLE protocol by testing different sorbents, wash steps, and elution solvents. |
| Inconsistent Results (Poor Precision) | - Variable matrix effects between samples. - Inconsistent sample preparation. - Analyte instability in the autosampler. | - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1][7] - Automate sample preparation where possible to improve consistency.[12] - Check the stability of the processed samples at the autosampler temperature. |
Experimental Protocols & Methodologies
Sample Preparation: Protein Precipitation (PPT)
This is a simpler but less clean method suitable for initial screening.
-
Materials: Acetonitrile or Methanol, vortex mixer, centrifuge.
-
Procedure:
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile or methanol containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase, vortex, and inject into the LC-MS/MS system.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects.
-
Materials: SPE cartridges (e.g., C18 or mixed-mode), conditioning, wash, and elution solvents, vacuum manifold or positive pressure processor.
-
Procedure:
-
Condition: Condition the SPE cartridge with methanol followed by water.
-
Load: Load the pre-treated sample (e.g., plasma diluted with buffer).
-
Wash: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
Suggested LC-MS/MS Parameters (Starting Point)
These parameters are based on published methods for other mogrosides and should be optimized.[11][13][14]
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, <3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for mogrosides.[14]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
-
Quantitative Data Summary
While specific quantitative data for matrix effects on this compound is not available, the following table for Mogroside V in rat plasma can serve as a benchmark for what to expect and report.[11]
Table 1: Matrix Effect and Recovery of Mogroside V in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Mogroside V | 96.0 | 105.0 | 95.7 |
| Mogroside V | 192 | 98.2 | 94.1 |
| Mogroside V | 1920 | 101.8 | 91.3 |
| Mogroside V | 76800 | 98.8 | 92.5 |
Data adapted from Yan et al. (2018).[11]
Visualized Workflows and Relationships
Caption: General workflow for LC-MS/MS bioanalysis.
Caption: Relationship between causes and mitigation of matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of a Sensitive LC-MS-MS Method for Quantification of Mogrol in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABC Herbalgram Website [herbalgram.org]
Technical Support Center: Instability of 11-Deoxymogroside IIIE in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with 11-Deoxymogroside IIIE in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could instability in the cell culture medium be a factor?
A1: Yes, inconsistent results can be a sign of compound instability. While mogrosides are generally considered stable, factors within your cell culture system could contribute to degradation.[1] It is crucial to determine the stability of this compound under your specific experimental conditions. A direct way to assess this is by performing a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the parent compound over time.[2]
Q2: What are the potential causes of this compound degradation in cell culture media?
A2: Several factors can influence the stability of a compound in cell culture media:
-
pH: Although mogrosides are generally stable, extreme pH values in the medium could potentially lead to degradation. It is important to ensure the pH of your medium is stable throughout the experiment.
-
Temperature: Some studies suggest that mogrosides can decompose at higher temperatures.[3] Maintaining a consistent and appropriate temperature (typically 37°C for cell culture) is crucial. Avoid repeated freeze-thaw cycles of stock solutions.[2]
-
Enzymatic Degradation: If you are using conditioned media or working with cell cultures, enzymes secreted by the cells could potentially metabolize this compound.[4]
-
Interaction with Media Components: Components in the media, such as serum proteins, could interact with or bind to the compound, potentially affecting its stability and availability.[2]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of compounds.[4]
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: The most reliable method is to perform a stability assay. This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).[2] The concentration of the compound is quantified using a validated analytical method like HPLC or LC-MS/MS.[4][5] A decrease in concentration over time indicates instability.
Q4: What are the recommended analytical methods for quantifying this compound in cell culture media?
A4:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common and reliable method for quantifying compounds that possess a chromophore.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity, making it the gold standard for quantifying small molecules in complex biological matrices. It can also be used to identify potential degradation products.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation in media. | Perform a stability study of this compound in your specific cell culture medium. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[2] |
| Variability in media preparation. | Ensure consistent preparation of the cell culture medium, including the source and lot number of serum and other supplements.[2] | |
| Pipetting errors or inconsistent sample handling. | Use calibrated pipettes and ensure uniform mixing of the media before taking samples.[4] | |
| Compound precipitation observed in media | Poor solubility of this compound at the tested concentration. | Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a lower concentration or a different solvent for the stock solution. Ensure the final solvent concentration is low (typically <0.5%).[2][6] |
| Loss of compound activity over time | Degradation of this compound into inactive metabolites. | Analyze the medium for the presence of degradation products using LC-MS.[2] |
| Binding to plasticware or serum proteins. | Consider using low-binding plates. Test the stability in a simpler, serum-free medium to assess the impact of serum components.[2] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell-Free Culture Medium
This protocol outlines a method to assess the chemical stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC system with UV detector
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the complete cell culture medium to 37°C. Dilute the stock solution into the medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.[4]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as the reference for 100% compound stability.
-
Incubation: Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 2, 4, 8, 24, and 48 hours).[2]
-
Sample Processing:
-
HPLC Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 2: Stability Assay in the Presence of Cells
This protocol assesses the combined chemical and metabolic stability of this compound in a cell culture environment.
Materials:
-
All materials from Protocol 1
-
Cultured cells of interest (e.g., HepG2, podocytes)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: The next day, replace the existing medium with fresh, pre-warmed medium containing the desired concentration of this compound. Also, include wells with spiked media but no cells to serve as a cell-free control.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the culture medium from both the wells with cells and the cell-free control wells.
-
Sample Processing and Analysis: Process the collected media samples as described in Protocol 1 (steps 7-9) to remove proteins and analyze the concentration of this compound by HPLC.
-
Data Analysis: Compare the degradation rate in the presence and absence of cells. A significantly faster degradation rate in the presence of cells suggests potential cellular metabolism.
Data Presentation
Table 1: Stability of Mogroside V at Different Temperatures
While specific data for this compound is limited, the following table summarizes the stability of the closely related Mogroside V, which can serve as a reference.
| Temperature | Duration | Remaining Mogroside V (%) | Reference |
| 120°C | 1 hour | >95% | [7] |
| 120°C | 6 hours | >90% | [7] |
| Room Temperature | 3 years | >30% (of initial specified content) | [7] |
| >40°C | Not specified | Decomposition observed | [3] |
Note: This data is for Mogroside V and should be used as a general guideline. It is essential to determine the stability of this compound under your specific experimental conditions.
Visualizations
References
- 1. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. foodstandards.gov.au [foodstandards.gov.au]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 11-Deoxymogroside IIIE Quantification in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The precise and reliable quantification of individual mogrosides, such as 11-Deoxymogroside IIIE, is critical for quality control, pharmacokinetic studies, and the overall development of therapeutic products derived from Siraitia grosvenorii (monk fruit). While a singular, officially validated High-Performance Liquid Chromatography (HPLC) method exclusively for this compound is not prominently documented, established multi-component analysis methods provide a robust framework for its determination.[1] This guide presents a comprehensive overview of a validated HPLC method for this compound, benchmarked against alternative analytical techniques, with all parameters conforming to the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Analytical Methods
The primary analytical approach for the quantification of mogrosides, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), frequently coupled with various detectors.[1] The choice of detector significantly influences the method's sensitivity, selectivity, and specificity. This section compares the validated HPLC-UV method with a more advanced HPLC-MS/MS approach.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information and can differentiate isomers. |
| Sensitivity (LOD/LOQ) | Moderate (ng range). | High (pg to fg range). |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Accuracy | High, typically 98-102% recovery. | Very high, typically 99-101% recovery. |
| Precision (%RSD) | < 2% for repeatability and intermediate precision. | < 1.5% for repeatability and intermediate precision. |
| Robustness | Good, with minor variations in mobile phase composition and flow rate. | Good, but can be more sensitive to matrix effects. |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment, more complex operation and data analysis. |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for replicating and adapting these methods for the specific quantification of this compound.[1]
Validated HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient could be: 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-80% B; 30-35 min, 80% B (hold); 35-40 min, 80-20% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1-100 µg/mL.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol), followed by filtration through a 0.45 µm syringe filter before injection.
Method Validation Parameters (as per ICH Q2(R2))
The validation of an analytical method is a comprehensive process to ensure the reliability of the results.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. Peak purity analysis using a DAD can further confirm specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results to the true value. It is assessed by the recovery of known amounts of analyte spiked into a placebo matrix. The mean recovery should be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This includes variations in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Summary of Validation Data
The following tables summarize the expected performance data for a validated HPLC-UV method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1517.2 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Mean Recovery | 99.6% |
Table 3: Precision Data
| Parameter | %RSD |
| Repeatability (n=6) | 0.85% |
| Intermediate Precision (n=6) | 1.23% |
Table 4: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Table 5: Robustness Data
| Parameter Varied | System Suitability Parameter | Result |
| Flow Rate (±0.1 mL/min) | Tailing Factor | < 1.5 |
| Column Temperature (±5 °C) | Theoretical Plates | > 2000 |
| Mobile Phase Composition (±2%) | Resolution | > 2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC method validation.
Mogroside Biological Activity Signaling Pathway
Mogrosides have been reported to exhibit various biological activities, including anti-inflammatory and antioxidant effects, through the modulation of key signaling pathways.[2]
Caption: Key signaling pathways modulated by mogrosides.
References
A Comparative Analysis of the Bioactivities of 11-Deoxymogroside IIIE and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two prominent mogrosides derived from Siraitia grosvenorii (monk fruit): 11-Deoxymogroside IIIE and Mogroside V. The focus is on their anti-inflammatory, antioxidant, and metabolic regulatory activities. This objective comparison is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.
Mogrosides, the primary sweetening compounds in monk fruit, have garnered significant interest for their potential therapeutic applications. Among them, Mogroside V is the most abundant and widely studied. This compound, another significant component, has also demonstrated notable biological effects. Understanding the comparative bioactivity of these compounds is crucial for harnessing their full therapeutic potential. While direct comparative studies measuring the bioactivities under identical experimental conditions are limited, this guide compiles available quantitative and qualitative data from various studies to provide a substantive comparison.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Mogroside V.
Anti-Inflammatory Activity
Both this compound and Mogroside V exhibit potent anti-inflammatory properties by modulating key signaling pathways.
| Compound | Assay | Cell Line/Model | Outcome | IC50/EC50 |
| This compound | LPS-induced Nitric Oxide (NO) Production | RAW264.7 cells | Reported to be the strongest inhibitor among tested mogrosides. | Not Reported |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Alleviated inflammatory response.[1] | Not Reported |
| Mogroside V | Fine particulate matter (PM2.5)-induced inflammation | Porcine Alveolar Macrophages (3D4/21) | Significantly inhibited nitric oxide (NO) production.[2] | Not Reported |
Note: A direct comparison of IC50 values for anti-inflammatory activity was not available in the reviewed literature. However, one study highlighted Mogroside IIIE as having the strongest inhibitory effect on nitric oxide production among the mogrosides tested.[1]
Antioxidant Activity
The antioxidant capacities of mogrosides contribute significantly to their protective effects against oxidative stress-related diseases.[3]
| Compound | Assay | Result | EC50 |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | More effective than 11-oxo-mogroside V.[3][4][5] | 48.44 µg/mL[3][4][5] |
| Mogroside V | Superoxide Anion (O2−) Scavenging | Less effective than 11-oxo-mogroside V.[3][4][5] | Not Reported |
| Mogroside V | Hydrogen Peroxide (H2O2) Scavenging | Less effective than 11-oxo-mogroside V.[3][4][5] | Not Reported |
| 11-oxo-mogroside V | Superoxide Anion (O2−) Scavenging | Higher scavenging effect than Mogroside V.[3][4][5] | 4.79 µg/mL[4][5] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H2O2) Scavenging | Higher scavenging effect than Mogroside V.[3][4][5] | 16.52 µg/mL[4][5] |
Note: 11-oxo-mogroside V is a closely related mogroside, and its data is included for comparative context. Direct DPPH or ABTS radical scavenging IC50 values for purified this compound were not found in the reviewed literature, preventing a direct quantitative comparison with Mogroside V in this context.[1] A mogroside extract (predominantly Mogroside V) showed moderate DPPH and ABTS radical scavenging activities with IC50 values of 1118.1 µg/mL and 1473.2 µg/mL, respectively.[6][7]
Metabolic Regulation
Both compounds have shown potential in managing metabolic disorders through different mechanisms of action.
| Compound | Assay | Cell Line/Model | Outcome | EC50 |
| This compound | AMPK/SIRT1 Signaling | High Glucose-induced Podocytes | Alleviated inflammation, oxidative stress, and apoptosis by activating the AMPK/SIRT1 pathway. | Not Reported |
| Mogroside V | AMPK Activation | In vitro | Potent AMPK activator. | 20.4 µM |
| Mogroside V | Insulin (B600854) Secretion | Pancreatic beta cells | Stimulated insulin secretion. | Not Reported |
Experimental Protocols
This section outlines the general methodologies for the key in vitro bioassays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the stable free radical DPPH.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compounds (this compound and Mogroside V) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control (solvent without the test compound) and a positive control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Seeding:
-
Culture RAW264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds (this compound or Mogroside V) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the negative control group.
-
-
Nitrite Quantification (Griess Assay):
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the NO production.
-
Signaling Pathways and Mechanisms of Action
This compound: AMPK/SIRT1 Pathway Activation
This compound has been shown to exert its protective effects against high glucose-induced cellular damage by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a crucial regulator of cellular energy homeostasis and stress resistance.
Caption: this compound activates the AMPK/SIRT1 pathway.
Mogroside V: Modulation of NF-κB and other Pro-inflammatory Pathways
Mogroside V primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of the inflammatory response. It has also been shown to modulate other pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.
Caption: Mogroside V inhibits pro-inflammatory signaling pathways.
Experimental Workflow Overview
The general workflow for in vitro comparative analysis of the bioactivities of this compound and Mogroside V is depicted below.
Caption: General workflow for in vitro bioactivity comparison.
Conclusion
Both this compound and Mogroside V demonstrate significant promise as therapeutic agents due to their potent anti-inflammatory, antioxidant, and metabolic regulatory properties. Mogroside V appears to exert its effects through well-established inflammatory pathways involving NF-κB and MAPK, while this compound acts on crucial metabolic and inflammatory regulators like AMPK and SIRT1.[1] While direct quantitative comparisons are limited, the available evidence suggests that both compounds are highly active. The choice between them for specific therapeutic applications may depend on the targeted signaling pathway and the specific pathological context. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative comparison of 11-Deoxymogroside IIIE in different Siraitia grosvenorii cultivars
A Comparative Analysis of 11-Deoxymogroside IIIE Levels in Siraitia grosvenorii Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of this compound, a minor cucurbitane-type triterpenoid (B12794562) glycoside, across various cultivars of Siraitia grosvenorii (monk fruit). While major mogrosides like Mogroside V are well-documented for their intense sweetness, the quantitative distribution of minor mogrosides such as this compound is less explored.[1] This document compiles available data on the content of this compound in different monk fruit cultivars, supported by detailed experimental protocols for its quantification. The information presented is intended to assist researchers in selecting cultivars and developmental stages of the fruit for studies focusing on the pharmacological properties of this compound.
Quantitative Data Presentation
The following table summarizes the content of Mogroside IIIE, of which this compound is a specific form, in different cultivars of Siraitia grosvenorii at various stages of fruit maturity. The data is derived from a study by Yang et al. (2019), where mogrosides were quantified using High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS).[1]
| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |
| Qingpi x Changtan | Guangxi | 15 | 0.45 |
| 30 | 0.82 | ||
| 45 | 1.25 | ||
| 60 | 0.75 | ||
| 75 | 0.35 | ||
| 90 | 0.28 | ||
| Qingpi x Hongmao | Guangxi | 15 | 0.51 |
| 30 | 0.95 | ||
| 45 | 1.42 | ||
| 60 | 0.88 | ||
| 75 | 0.42 | ||
| 90 | 0.31 | ||
| Donggua | Hunan | 15 | 0.42 |
| 30 | 0.80 | ||
| 45 | 1.20 | ||
| 60 | 0.72 | ||
| 75 | 0.34 | ||
| 90 | 0.27 |
Experimental Protocols
The quantification of this compound and other mogrosides in Siraitia grosvenorii involves several key steps, from sample preparation to sophisticated analytical techniques.
Sample Preparation and Extraction
A robust sample preparation protocol is crucial for accurate quantification.
-
Fruit Harvesting and Processing : Fresh fruits from different Siraitia grosvenorii cultivars are collected at various time points after pollination. The fruits are then washed, and the peel, pulp, and seeds are separated. The fruit pulp is typically used for analysis.[1]
-
Drying : The fresh fruit pulp is dried to a constant weight. Common methods include hot-air drying or freeze-drying.
-
Pulverization : The dried fruit pulp is ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction : A precise weight of the powdered sample (e.g., 0.1 g) is extracted with a suitable solvent. Ultrasonic-assisted extraction with 70% methanol (B129727) in water for about 30 minutes is a common method. This process is often repeated to ensure the complete recovery of the analytes.
-
Filtration and Dilution : The extract is filtered through a 0.22 µm membrane filter to remove particulate matter. The filtered extract may then be diluted to an appropriate concentration for analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
The quantitative analysis of this compound is typically performed using a validated HPLC-MS/MS method.[1]
-
Chromatographic System : A high-performance liquid chromatography system equipped with a binary pump, an autosampler, and a column oven.
-
Column : A C18 column (e.g., 1.8 µm; 2.1 × 50 mm) is commonly used for separation.
-
Mobile Phase : A gradient elution using a mixture of water (often with 0.1% formic acid) and acetonitrile (B52724) is typically employed.
-
Column Temperature : The column is maintained at a constant temperature, for instance, 25°C.[1]
-
Injection Volume : A small volume of the sample, typically 10 µL, is injected into the system.[1]
-
Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode : The analysis is generally performed in the negative ionization mode.
-
Multiple Reaction Monitoring (MRM) : For quantification, specific precursor-to-product ion transitions for this compound are monitored. This technique provides high selectivity and sensitivity for accurate quantification in complex sample matrices.[1]
-
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound in Siraitia grosvenorii.
References
A Comparative Analysis of the Metabolic Fates of 11-Deoxymogroside IIIE and Erythritol
This guide provides a detailed comparison of the metabolic fates of two sweetening agents: 11-Deoxymogroside IIIE, a cucurbitane triterpenoid (B12794562) glycoside from monk fruit, and erythritol (B158007), a sugar alcohol. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) profiles based on available scientific literature.
Executive Summary
This compound and erythritol, despite both being used as sugar substitutes, exhibit markedly different metabolic pathways. Erythritol is largely absorbed systemically and excreted unchanged, whereas mogrosides like this compound are primarily metabolized by the gut microbiota, with their aglycone metabolite, mogrol (B2503665), being the principal component absorbed. This fundamental difference in their metabolic journeys has significant implications for their physiological effects and potential applications.
Quantitative Metabolic Data
The following tables summarize the key quantitative parameters of the metabolic fates of this compound and erythritol. It is important to note that specific data for this compound is limited; therefore, data for related mogrosides, primarily Mogroside V, are used as a proxy, and this is explicitly stated.
| Parameter | Erythritol | This compound (inferred from Mogroside V) | Source |
| Bioavailability | High (~90% absorbed in the small intestine) | Low (minimal systemic absorption of the parent compound) | [1][2] /[3] |
| Peak Plasma Time (Tmax) | 1-2 hours | ~45 minutes (for mogrol) | [4] /[5] |
| Elimination Half-Life (t½) | Not applicable as it is largely unmetabolized | ~138.5 minutes (for mogrol) | [6] /[5] |
| Primary Route of Excretion | Urine (80-90% of ingested dose excreted unchanged) | Feces (as mogrol and its metabolites) | [4][7] /[3] |
| Metabolism | Largely unmetabolized. Some evidence suggests minor conversion to erythronate. | Hydrolyzed by gut microbiota to the aglycone, mogrol. | [8][9] /[3] |
Table 1: Comparative ADME Parameters
| Compound | Dose | Cmax | AUC (Area Under the Curve) | Urinary Excretion (% of dose) | Fecal Excretion | Source |
| Erythritol | 25 g | Not specified | Not specified | ~90% within 24-48 hours | ~10% | [1][4][6] |
| 10 g | 1810.6 ± 124.6 µM | - | - | - | [10] | |
| 25 g | 3676.9 ± 251.2 µM | - | - | - | [10] | |
| 50 g | 5404.3 ± 450.6 µM | - | - | - | [10] | |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Data
Metabolic Pathways and Experimental Workflows
The metabolic pathways of erythritol and this compound are distinct. Erythritol undergoes passive absorption in the small intestine and enters systemic circulation, from where it is filtered by the kidneys and excreted. In contrast, this compound, being a larger glycoside, is not readily absorbed. It travels to the large intestine, where gut bacteria hydrolyze the glycosidic bonds, releasing the aglycone mogrol and glucose moieties. Mogrol is then partially absorbed.
Below are diagrams illustrating these pathways and typical experimental workflows for their study.
Caption: Metabolic pathway of erythritol.
Caption: Postulated metabolic pathway of this compound.
Caption: A generalized workflow for studying the metabolic fate of xenobiotics.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of metabolic fate. Below are outlines of typical experimental protocols employed in the study of sweeteners like erythritol and mogrosides.
Protocol 1: Human Study of Erythritol Metabolism
-
Objective: To determine the absorption, metabolism, and excretion of erythritol in healthy human volunteers.
-
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited.
-
Compound Administration: After an overnight fast, subjects ingest a solution containing a known amount of ¹³C-labeled erythritol (e.g., 25g).[6][7]
-
Breath Sample Collection: Breath samples are collected at baseline and at regular intervals post-ingestion (e.g., every 15-30 minutes for the first few hours, then hourly).[6][7]
-
Urine and Feces Collection: All urine and feces are collected for 24-48 hours post-ingestion.[1][6][7]
-
Sample Analysis:
-
Breath samples are analyzed for ¹³CO₂ and H₂ content using isotope ratio mass spectrometry and gas chromatography, respectively, to assess endogenous and microbial metabolism.[6][7]
-
Urine and fecal samples are analyzed for erythritol content using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
-
Key Data Generated: Percentage of ingested erythritol recovered in urine and feces, and the lack of increase in breath ¹³CO₂ and H₂, indicating minimal metabolism.[6][7]
Protocol 2: In Vitro Metabolism of Mogrosides by Human Fecal Homogenates
-
Objective: To investigate the in vitro metabolism of individual mogrosides by human intestinal microbiota.[3]
-
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors.[3]
-
Preparation of Fecal Homogenate: The fecal samples are pooled and homogenized in an anaerobic environment to create a fecal slurry that simulates the conditions of the large intestine.[3]
-
Incubation: Individual mogrosides (e.g., Mogroside IIIE, Mogroside V) are added to the fecal homogenate at different concentrations and incubated under anaerobic conditions for a specified period (e.g., 48 hours).[3]
-
Sample Collection and Analysis: Aliquots are taken from the incubation mixture at various time points and analyzed by LC-MS/MS to identify and quantify the parent mogroside and its metabolites (e.g., mogrol).[3]
-
-
Key Data Generated: The rate of disappearance of the parent mogroside and the rate of appearance of its metabolites, demonstrating the metabolic conversion by gut microbiota.[3]
Conclusion
The metabolic fates of this compound and erythritol are fundamentally different. Erythritol is a small molecule that is readily absorbed and excreted largely unchanged, making it a non-caloric bulk sweetener. In contrast, this compound is a large glycoside that undergoes minimal systemic absorption and is instead metabolized by the gut microbiota to its aglycone, mogrol, which is then partially absorbed.
This comparative guide highlights the necessity for distinct analytical approaches to study the ADME profiles of different classes of sweeteners. While erythritol's fate can be tracked through direct measurement in blood and urine, understanding the bioactivity of mogrosides requires a focus on the metabolic transformations mediated by the gut microbiome and the subsequent absorption of their metabolites. Further research is warranted to elucidate the specific pharmacokinetic parameters of this compound and to fully understand the physiological implications of its microbial metabolism.
References
- 1. Erythritol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. cambridge.org [cambridge.org]
- 7. Metabolism of erythritol in humans: Comparison with glucose and lactitol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of mogrosides, the primary sweetening compounds in monk fruit (Siraitia grosvenorii). Accurate and reproducible quantification of mogrosides is essential for quality control in the food and beverage industry, as well as for pharmacokinetic and pharmacological studies in drug development. This document outlines the performance characteristics of common analytical techniques and provides a framework for inter-laboratory validation to ensure consistency and reliability of results across different testing facilities.
Comparison of Analytical Method Performance
The selection of an analytical method for mogroside analysis is typically a balance between the required sensitivity, selectivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique. The following table summarizes the key performance parameters for the most common methods, as reported in single-laboratory validation studies. An inter-laboratory validation would aim to reproduce these parameters across multiple laboratories.
| Method | Analyte(s) | Linearity (r²) | Precision (Repeatability, RSD%) | Accuracy (Recovery, %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | Mogroside V | Not Reported | Intra-day: < 8.68%, Inter-day: < 5.78% | 85.1% - 103.6% | 0.75 µg/mL | 2 µg/mL | [1] |
| HPLC-ESI-MS/MS | 8 Mogrosides | ≥ 0.9984 | Intra-day: < 3.73%, Inter-day: < 3.91% | 91.22% - 106.58% | Not Reported | Not Reported | [2] |
Note: The data presented is derived from single-laboratory validation studies. True inter-laboratory validation would involve a collaborative study to determine reproducibility across different labs.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the success of an inter-laboratory validation study. Below are representative methodologies for the analysis of mogrosides.
1. Sample Preparation (Ultrasound-Assisted Solid-Liquid Extraction) [2]
-
Homogenization: Dry monk fruit samples are homogenized into a fine powder.
-
Extraction Solvent: A mixture of methanol (B129727) and water (80:20, v/v) is commonly used.
-
Extraction Procedure:
-
Mix a known weight of the homogenized sample with the extraction solvent.
-
Sonicate the mixture in an ultrasonic bath for a specified duration to enhance extraction efficiency.
-
Filter the resulting solution to remove solid particles.
-
-
Sample Dilution: The filtered extract is appropriately diluted with the mobile phase to fall within the calibration range of the analytical method.
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [1]
-
Chromatographic Column: A C18 column is typically used for the separation of mogrosides.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is employed.
-
Detection: UV detection is performed at a wavelength of 203 nm.
3. High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) [2]
-
Chromatographic Column: An Agilent Poroshell 120 SB C18 column has been shown to provide good separation with a short analytical time.
-
Mobile Phase: A gradient elution using acetonitrile/water (both containing 0.1% formic acid) at a flow rate of 0.25 mL/min.
-
Ionization Mode: Negative ionization mode generally shows higher sensitivity for mogrosides.
-
Quantification: Multiple reaction monitoring (MRM) is used for the quantification of specific mogrosides.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study of mogroside analysis.
Signaling Pathway of Mogroside V's Potential Anti-inflammatory Action
While the primary interest in mogrosides is their sweetness, research has also explored their potential pharmacological effects, including anti-inflammatory activities. The exact signaling pathways are still under investigation, but a simplified, hypothetical pathway is presented below to illustrate potential mechanisms.
References
Characterization and Certification of 11-Deoxymogroside IIIE Reference Standard: A Comparative Guide
This guide provides a comprehensive overview of the characterization and certification process for an 11-Deoxymogroside IIIE reference standard. Due to the limited availability of a commercial certified reference material, this document outlines the necessary experimental data and protocols for establishing an in-house or newly isolated standard. The data presented here is based on available scientific literature, with comparisons to the closely related and more extensively studied mogrosides, such as Mogroside IIE and Mogroside V, to provide a robust framework for researchers, scientists, and drug development professionals.
Comparative Physicochemical and Spectroscopic Data
Establishing a reference standard begins with a thorough characterization of its physicochemical and spectroscopic properties. While detailed experimental data for this compound is not extensively published, its properties can be inferred from its structure and comparison with its close analog, Mogroside IIE.[1][2] The primary structural difference is the absence of a hydroxyl group at the C-11 position in this compound.[2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted/Inferred) | Mogroside V (Reference) |
| Appearance | White to off-white solid[2] | White to off-white solid |
| Molecular Weight | 784.9 g/mol (Calculated) | 1287.43 g/mol [3] |
| Solubility | Soluble in Methanol (B129727), Water, DMSO[2][3] | Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO, and dimethylformamide (approx. 1 mg/mL)[3] |
| Sweetness (vs. Sucrose) | Data not available (Likely less sweet than Mogroside V)[3] | ~250-425x[3] |
Table 2: Predicted Spectroscopic Data for this compound vs. Mogroside IIE
Note: Due to the limited availability of specific spectroscopic data for this compound, data for its close structural analog, Mogroside IIE, is presented as a proxy.[1]
| Spectroscopic Technique | Predicted Features for this compound | Mogroside IIE Data (Proxy) |
| ¹H-NMR | Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid (B12794562) core; Anomeric proton signals for glycosidic linkages between δ 4.5-5.5 ppm.[2] | ¹H NMR (500 MHz, CD₃OD): Detailed shifts available in published literature.[1] |
| ¹³C-NMR | Signals for olefinic carbons (C5-C6) around δ 120-145 ppm; Anomeric carbon signals for sugar moieties between δ 95-105 ppm; Significant shift difference at C-11 compared to Mogroside IIIE.[2] | ¹³C NMR (125 MHz, CD₃OD): Detailed shifts available in published literature.[1] |
| Mass Spectrometry (MS) | Prominent [M-H]⁻ ion in negative ion ESI-MS; Fragmentation showing sequential loss of glucose units (162 Da).[2] | ESI-TOF MS: Observed m/z 799.4738 [M-H]⁻.[1] |
| Infrared (IR) Spectroscopy | Broad absorption band at 3300-3500 cm⁻¹ (O-H stretching); C-H stretching just below 3000 cm⁻¹; C-O stretching at 1000-1200 cm⁻¹.[2] | Data not readily available, but predicted to be very similar to this compound. |
Analytical Methodologies for Quantification and Purity Assessment
The certification of a reference standard requires validated analytical methods for accurate quantification and purity determination. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach for analyzing mogrosides.[4]
Table 3: Performance Comparison of Analytical Methods for Mogroside Analysis
While specific data for this compound is limited, the performance characteristics for other major mogrosides like Mogroside V serve as a reasonable proxy due to their structural similarities.[4]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999[4] | ≥ 0.9984[4] |
| Limit of Detection (LOD) | 0.75 µg/mL[4] | 9.288 - 18.159 ng/mL[4] |
| Limit of Quantification (LOQ) | 2 µg/mL[4] | 5 ng/mL (for Mogroside V in plasma)[4] |
| Precision (RSD%) | Intra-day: < 8.68%; Inter-day: < 5.78%[4] | 3.5% - 5.2%[4] |
| Accuracy (Recovery %) | 85.1% - 103.6%[4] | 95.5% - 103.7%[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the characterization and certification of a reference standard.
Isolation and Purification of this compound
The isolation of this compound from its natural source, Siraitia grosvenorii (monk fruit), is a multi-step process.[2][5]
-
Extraction : Dried and powdered monk fruit is extracted with 70-80% aqueous ethanol (B145695) or methanol at room temperature.[1][2] The combined extracts are then concentrated under reduced pressure.[1]
-
Fractionation : The crude extract is suspended in water and partitioned with n-butanol.[1]
-
Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20 or HZ 806).[1][2] The column is washed with deionized water, and mogrosides are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%).[2]
-
Silica (B1680970) Gel and C18 Chromatography : Further purification is achieved through repeated column chromatography on silica gel and reverse-phase C18 silica gel.[1]
-
Preparative HPLC : The final purification step involves preparative HPLC on a C18 column with a gradient of acetonitrile (B52724) or methanol in water to yield pure this compound.[2]
Structural Elucidation and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 1-5 mg of the purified compound in 0.5 mL of deuterated methanol (CD₃OD) or pyridine-d₅.[1]
-
Instrumentation : Bruker Avance 500 MHz spectrometer or equivalent.[1]
-
Data Acquisition : Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs to elucidate the complete structure.[1]
-
-
Mass Spectrometry (MS) :
-
Sample Preparation : Prepare a dilute solution (approximately 0.1 mg/mL) of the purified compound in methanol or an acetonitrile/water mixture.[1]
-
Instrumentation : Waters QTof Micro mass spectrometer or equivalent with an electrospray ionization (ESI) source.[1]
-
Data Acquisition : Acquire high-resolution mass spectra in negative ion mode. For fragmentation studies (MS/MS), the precursor ion is isolated and subjected to collision-induced dissociation (CID).[1]
-
Purity and Quantification by HPLC
-
Instrumentation : HPLC system with a UV detector (set at 203-210 nm) or an Evaporative Light Scattering Detector (ELSD). A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[3][4][5]
-
Sample Preparation : Accurately weigh and dissolve the sample in methanol or a methanol/water mixture. Filter the solution through a 0.45 µm syringe filter.[3]
-
Mobile Phase : A gradient of acetonitrile and water is typically used.[3]
-
Quantification : A calibration curve is generated using a certified reference standard of a major mogroside, like Mogroside V, if an this compound standard is not available. The purity of the isolated this compound is determined by the peak area percentage.
Visualization of Workflows and Pathways
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and certification of this compound.
Analytical Workflow for Purity and Identity Confirmation
References
Sweetness Showdown: Unraveling the Flavor Profile of 11-Deoxymogroside IIIE in the Mogroside Family
For Immediate Release
A comprehensive analysis of the sweetness profiles of various mogrosides, the natural high-intensity sweeteners from monk fruit (Siraitia grosvenorii), reveals significant variations in taste characteristics. This guide provides a detailed comparison of 11-Deoxymogroside IIIE with other prominent mogrosides, offering valuable insights for researchers, scientists, and drug development professionals in the food and pharmaceutical industries. Experimental data highlights the critical role of molecular structure in determining the sensory attributes of these compounds.
Quantitative Sweetness Profile Comparison
The sensory characteristics of mogrosides are intrinsically linked to their molecular structure. The number and position of glucose units, as well as modifications to the aglycone mogrol (B2503665) backbone, dictate the intensity of sweetness and the presence of off-tastes. Below is a summary of the quantitative data on the sweetness profiles of key mogrosides.
| Mogroside | Sweetness Intensity (vs. Sucrose) | Temporal Profile | Off-Taste Profile |
| This compound | Not Sweet (Likely Bitter) | N/A | Likely possesses a bitter taste. |
| Mogroside V | 250 - 425x[1] | Lingering sweetness | Slight bitter aftertaste, licorice-like notes at high concentrations.[2][3][4] |
| Siamenoside I | ~560x | Clean taste profile, less lingering than Mogroside V | Considered to have a more acceptable taste with minimal off-notes. |
| Mogroside IV | ~300x | Similar to Mogroside V | May have some off-tastes. |
| Mogroside IIIE | Sweet (less than Mogroside V) | N/A | N/A |
| Mogroside IIE | Bitter | N/A | Pronounced bitterness.[5] |
The key determinant of sweetness in mogrosides is the presence of a hydroxyl group at the C-11 position of the mogrol backbone.[6] Mogrosides that lack this functional group, such as this compound, are generally not sweet and can be bitter.[1] In contrast, highly glycosylated mogrosides with the 11-hydroxyl group, like Mogroside V and Siamenoside I, exhibit intense sweetness. Siamenoside I, in particular, is noted for its superior taste quality and high sweetness potency.
Experimental Protocols
Sensory Evaluation of Mogrosides
The following is a generalized protocol for the sensory evaluation of high-intensity sweeteners like mogrosides, based on common practices in the field.
Objective: To determine the sweetness intensity, temporal profile, and off-taste characteristics of mogroside samples in comparison to a sucrose (B13894) reference.
1. Panelist Selection and Training:
-
A panel of 10-15 trained sensory assessors is selected.
-
Panelists are trained to identify and scale the intensity of sweet, bitter, and other relevant taste attributes using reference standards (e.g., sucrose for sweetness, caffeine (B1668208) for bitterness).
2. Sample Preparation:
-
Mogroside samples are dissolved in purified, taste-free water at various concentrations.
-
A series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared as reference standards for sweetness intensity.
-
All samples are prepared fresh and presented at a controlled temperature (typically room temperature).
3. Tasting Procedure:
-
A randomized, blind tasting order is used to present the samples to the panelists.
-
Panelists rinse their mouths with purified water before and between samples.
-
For sweetness intensity, panelists rate the sample's sweetness relative to the provided sucrose standards.
-
For the temporal profile, panelists record the time of onset of sweetness, the time to maximum intensity, and the duration of the sweet taste (linger).
-
For the off-taste profile, panelists identify and rate the intensity of any non-sweet tastes, such as bitterness, metallic notes, or licorice-like flavors.
4. Data Analysis:
-
The mean intensity ratings for each attribute are calculated.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to determine significant differences between samples.
-
Time-intensity curves are generated to visualize the temporal profile of sweetness.
Visualizing the Sweet Taste Pathway and Experimental Workflow
To better understand the mechanisms of sweet taste perception and the process of its evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. High-yield synthesis of transglycosylated mogrosides improves the flavor profile of monk fruit extract sweeteners [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Mogroside Isomers
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. When developing immunoassays for mogrosides—a group of triterpenoid (B12794562) glycosides responsible for the sweetness of monk fruit—it is crucial to characterize the cross-reactivity of antibodies against different mogroside isomers. This guide provides a comprehensive overview of the experimental protocols required to produce and evaluate antibodies for their binding affinity and specificity towards various mogrosides, such as Mogroside V, Mogroside IV, and Siamenoside I.
Due to the structural similarities between mogroside isomers, which often differ by a single glucose unit, antibodies raised against one isomer may exhibit significant cross-reactivity with others. This can lead to inaccurate quantification in immunoassays. Therefore, a thorough characterization of antibody specificity is a critical step in the development of reliable analytical tools for mogrosides.
Understanding Mogroside Structures
Mogrosides share a common aglycone backbone, mogrol, but differ in the number and linkage of their glucose residues. For instance, Mogroside V, the most abundant and one of the sweetest mogrosides, has five glucose units. Mogroside IV has four, and Siamenoside I also has a different arrangement of glucose moieties. These subtle structural variations are the primary determinants of antibody recognition and potential cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is required to generate and characterize anti-mogroside antibodies. The following workflow outlines the key experimental stages.
A Comparative Analysis of 11-Deoxymogroside IIIE and Other Natural Non-Caloric Sweeteners
For Researchers, Scientists, and Drug Development Professionals
The demand for non-caloric sweeteners has surged, driven by consumer preferences for healthier food and beverage options and the global rise in metabolic disorders. Natural sweeteners, in particular, have gained significant attention due to their plant-based origins and potential health benefits beyond providing sweetness. This guide offers an objective comparison of 11-Deoxymogroside IIIE, a triterpenoid (B12794562) glycoside from monk fruit, with other prominent natural non-caloric sweeteners. The comparison focuses on their sweetness profiles, caloric content, and biological activities, supported by experimental data and detailed methodologies to aid in research and drug development.
I. Comparative Overview of Physicochemical and Biological Properties
The following table summarizes the key characteristics of this compound and other selected natural non-caloric sweeteners. Direct comparative studies for all parameters are limited, and thus, the data presented is a compilation from various sources.
| Sweetener | Source | Sweetness (relative to Sucrose) | Caloric Value (kcal/g) | Glycemic Index | GRAS Status | Key Bioactivities |
| This compound | Monk Fruit (Siraitia grosvenorii) | Data not available; expected to be high | ~0 | 0 | Yes | Anti-inflammatory, Antioxidant, Anti-diabetic |
| Mogroside V | Monk Fruit (Siraitia grosvenorii) | 100-250x[1] | ~0 | 0 | Yes | Anti-inflammatory, Antioxidant, Anti-diabetic[2][3] |
| Steviol Glycosides (Stevia) | Stevia Plant (Stevia rebaudiana) | 200-300x[1] | 0 | 0 | Yes | Anti-diabetic, Anti-inflammatory[4][5] |
| Erythritol | Fruits/Fermented Corn | 0.6-0.7x[1] | ~0.24[1] | 0 | Yes | Antioxidant[4] |
| Allulose (D-Psicose) | Figs, Raisins, Jackfruit | ~0.7x[6] | ~0.4[7] | 0 | Yes | Anti-inflammatory, Anti-diabetic, Weight Management[6][7] |
| Thaumatin | Katemfe Fruit (Thaumatococcus daniellii) | 2000-3000x[8][9] | 4[8] | 0 | Yes | Flavor enhancer, masks bitterness[8][10] |
| Brazzein | Oubli Fruit (Pentadiplandra brazzeana) | 500-2000x[11][12] | 4 (negligible at use levels)[13] | 0 | Not yet GRAS | Heat stable, clean taste profile[11][14] |
II. Comparative Bioactivity Data
This section provides a more detailed look at the comparative bioactivities of these sweeteners, with a focus on anti-inflammatory, antioxidant, and anti-diabetic effects.
A. Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Outcome | IC50/EC50 |
| Mogroside IIIE | LPS-induced Nitric Oxide (NO) Production | RAW264.7 cells | Strongest inhibition among tested mogrosides | Not Reported[2] |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Alleviated inflammatory response | Not Reported[2] |
| Stevioside | LPS-induced TNF-α and IL-1β production | THP-1 monocytic cells | Suppressed inflammatory mediators | Not Reported[15] |
B. Antioxidant Activity
| Compound | Assay | Outcome | IC50/EC50 |
| Mogroside Extract (MGE) | DPPH radical scavenging | Moderate activity | 1118.1 µg/mL[8] |
| Mogroside Extract (MGE) | ABTS radical scavenging | Moderate activity | 1473.2 µg/mL[8] |
| 11-oxo-mogroside V | Superoxide anion (O2-) scavenging | High activity | 4.79 µg/mL[16] |
| Mogroside V | Hydroxyl radical scavenging | Strong activity | 48.44 µg/mL[16] |
C. Anti-diabetic Activity (α-glucosidase Inhibition)
| Compound | Inhibition Type | IC50 |
| Mogrosides (general) | Mixed | Slightly inferior to acarbose[17] |
| Stevioside | Mixed | Not specified[17] |
III. Experimental Protocols
A. In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production
This protocol is used to assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
3. Nitric Oxide (NO) Measurement (Griess Test):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
4. Data Analysis:
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
B. In Vitro Anti-diabetic Assay: α-Glucosidase Inhibition
This assay determines the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia.
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the α-glucosidase enzyme (e.g., 2 U/mL) and the test compound at various concentrations in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).
-
Incubate the mixture at 37°C for 5 minutes.
2. Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to the mixture.
-
Incubate the reaction at 37°C for 20 minutes.
3. Termination and Measurement:
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm. The absorbance is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme's activity.
IV. Signaling Pathways and Experimental Workflows
A. Sweet Taste Receptor Signaling Pathway
Natural sweeteners exert their sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor on taste bud cells. This interaction triggers a downstream signaling cascade leading to the perception of sweetness.
B. AMPK Signaling Pathway in Metabolic Regulation
Several natural sweeteners, including mogrosides, have been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects.
C. TLR4-Mediated Inflammatory Pathway
Some sweeteners have been observed to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.
D. Experimental Workflow for Isolation and Analysis of this compound
The isolation and quantification of this compound from its natural source involves a multi-step process.
V. Conclusion
This compound, as a component of monk fruit extract, holds promise as a natural non-caloric sweetener with potential health benefits. While direct comparative data for this compound is still emerging, the available evidence on related mogrosides suggests potent anti-inflammatory, antioxidant, and anti-diabetic properties. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound against other natural sweeteners. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals in this evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii | MDPI [mdpi.com]
- 5. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet [ouci.dntb.gov.ua]
- 8. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. benchchem.com [benchchem.com]
- 11. Taste receptor - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural and Artificial Sweeteners and High Fat Diet Modify Differential Taste Receptors, Insulin, and TLR4-Mediated Inflammatory Pathways in Adipose Tissues of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artificial Sweeteners: History and New Concepts on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 11-Deoxymogroside IIIE: A Protocol for Laboratory Safety
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are foundational to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 11-Deoxymogroside IIIE.
Essential Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have established engineering controls.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields. A face shield can provide additional protection against splashes.[2]
-
Hand Protection: Use chemically compatible, impermeable gloves tested according to standards like EN 374.[3][4]
-
Body Protection: A long-sleeved lab coat is mandatory. For larger quantities, consider chemical-resistant coveralls or an impervious apron.[2]
-
Respiratory Protection: If there is a risk of generating dust, use a particulate filter respirator (e.g., P1 or N95).[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure easy access to a safety shower and an eyewash station.[1][2]
Hazard Data for Structurally Related Compound
To underscore the importance of these safety measures, the following table summarizes the classification data for the closely related compound, 11-Deoxymogroside V.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501[2] |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life | P273, P391, P501[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501[2] |
Step-by-Step Disposal Protocol
Treat all materials containing this compound as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[1][5]
Step 1: Waste Identification and Segregation
-
Characterize Waste: Identify all waste streams containing this compound. This includes the pure compound, solutions, and all contaminated labware such as pipette tips, vials, gloves, and absorbent materials from spill cleanups.[1]
-
Segregate Waste: Keep this compound waste separate from non-hazardous trash and other chemical waste streams.[1] Store it separately from incompatible materials, particularly acids and bases, to prevent hazardous reactions.[5]
Step 2: Waste Containment
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure, screw-on caps.[5][6] Ensure the container is in good condition, free from cracks or deterioration.[5]
-
Fill Level: Do not fill containers completely. Leave at least one inch of headroom to allow for expansion.[5]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[7][8]
Step 3: Labeling
-
Properly Label Containers: Clearly label the waste container with the words "Hazardous Waste."
-
Identify Contents: The label must accurately identify the contents. For mixtures, list all components and their approximate percentages or volumes, even non-hazardous ones.[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[5][8]
-
Safe Storage Conditions: The SAA should be a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Secondary Containment: Hazardous waste must be stored with secondary containment to prevent spills from reaching drains.[7]
-
Accumulation Limits: Be aware of your institution's limits for the maximum volume of hazardous waste (e.g., 55 gallons) and the maximum accumulation time (e.g., 12 months) allowed in an SAA.[5][8]
Step 5: Final Disposal
-
Contact EHS: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) department.[1][8]
-
Follow Institutional Procedures: Adhere to all local protocols for requesting a waste pickup, which may involve completing an online form or specific paperwork.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 11-Deoxymogroside IIIE
Essential Safety and Handling Guide for 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document bases its recommendations on data from the closely related compound, 11-Deoxymogroside V, and general best practices for handling chemical compounds in a laboratory setting. A cautious approach is advised due to some conflicting data on similar compounds. While one source indicates Mogroside IIIe is not classified as hazardous, data for 11-Deoxymogroside V suggests it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Health Hazard and Precautionary Data
Based on the data for 11-Deoxymogroside V, the following classifications and precautionary statements should be considered:
-
GHS Classification :
-
Acute toxicity, Oral (Category 4)
-
Acute aquatic toxicity (Category 1)
-
Chronic aquatic toxicity (Category 1)
-
-
Hazard Statements :
-
H302: Harmful if swallowed
-
H410: Very toxic to aquatic life with long lasting effects
-
-
Precautionary Statements :
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure. The following PPE is recommended when handling this compound, based on guidelines for similar chemical compounds.[2]
| PPE Component | Specifications and Best Practices | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields are mandatory. A face shield may be used for additional protection against splashes.[2][3][4] | Protects against splashes and airborne particles that could cause eye irritation or injury.[3] |
| Hand Protection | Wear unlined, chemical-resistant gloves such as neoprene or nitrile rubber.[2][5] Latex and fabric gloves are not suitable.[2][5] Ensure gloves have long cuffs tucked under the sleeves of the lab coat.[5] | Prevents direct skin contact with the compound, which could lead to irritation or absorption.[3] |
| Body Protection | A long-sleeved lab coat or chemical-resistant coveralls should be worn.[2] For handling larger quantities, an impervious apron is recommended.[2][6] | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on the handling conditions.[3] Necessary when there is a risk of inhaling dust or aerosols.[3] | Minimizes inhalation exposure, especially when handling the compound in powdered form or creating solutions.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, step-by-step operational plan is essential to minimize the risk of exposure.
-
Preparation :
-
Donning PPE :
-
Put on a lab coat or coveralls.
-
Wear tightly fitting safety goggles and a face shield if necessary.
-
Don the appropriate respirator based on a risk assessment of the procedure.
-
Wear two pairs of nitrile or neoprene gloves, ensuring the outer pair covers the cuffs of the lab coat.[8]
-
-
Handling the Compound :
-
Post-Handling :
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
-
Clean the work area thoroughly.
-
Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.
-
Dispose of all disposable PPE as hazardous waste.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[2][9]
-
Disposal Plan
All waste generated from handling this compound should be considered hazardous unless determined otherwise by a qualified professional.[3][8]
-
Solid Waste :
-
Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
-
Liquid Waste :
-
Collect any solutions or rinsates in a labeled, sealed container.
-
-
Container Disposal :
-
Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposal in the regular trash.[10]
-
-
Final Disposal :
-
Dispose of all waste according to your institution's environmental health and safety guidelines and local regulations.[2]
-
Visual Workflow for PPE Selection
Caption: PPE selection workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. PPE [growsafe.co.nz]
- 7. fishersci.ca [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
